molecular formula C70H124N2O27 B8104127 bis-PEG23-endo-BCN

bis-PEG23-endo-BCN

Cat. No.: B8104127
M. Wt: 1425.7 g/mol
InChI Key: HHOAGYKDGFYVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG23-endo-BCN is a useful research compound. Its molecular formula is C70H124N2O27 and its molecular weight is 1425.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H124N2O27/c73-69(98-61-67-63-9-5-1-2-6-10-64(63)67)71-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-72-70(74)99-62-68-65-11-7-3-4-8-12-66(65)68/h63-68H,5-62H2,(H,71,73)(H,72,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAGYKDGFYVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H124N2O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to bis-PEG23-endo-BCN for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design and efficacy of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of a specific, long-chain polyethylene glycol (PEG)-based linker, bis-PEG23-endo-BCN .

This document will delve into the core attributes of this compound, its role in PROTAC synthesis via click chemistry, and the general principles of PROTAC mechanism of action. While specific experimental data for PROTACs utilizing this exact linker is not extensively available in peer-reviewed literature, this guide will provide detailed, generalized protocols and data extrapolated from studies on similar long-chain PEG linkers to serve as a valuable resource for researchers in the field.

Core Concepts: PROTACs and the Role of the Linker

PROTACs are designed to induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[1][2] An optimally designed linker will:

  • Facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

  • Influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3]

  • Impact the pharmacokinetic and pharmacodynamic profile of the resulting degrader molecule.

This compound: A Detailed Profile

This compound is a bifunctional linker featuring a long polyethylene glycol chain of 23 repeating units, flanked by two endo-configured bicyclo[6.1.0]nonyne (BCN) moieties. The BCN group is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇₀H₁₂₄N₂O₂₇
Molecular Weight 1425.75 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Storage Conditions Store at -20°C, protect from light

The long PEG chain imparts significant hydrophilicity to the molecule, which can enhance the aqueous solubility of the final PROTAC. This is a crucial feature, as many potent protein ligands are often hydrophobic. Improved solubility can lead to better handling during formulation and may positively impact the pharmacokinetic properties of the PROTAC.

PROTAC Synthesis Utilizing this compound via SPAAC

The presence of the BCN groups makes this compound an ideal linker for the modular synthesis of PROTACs using SPAAC. This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it suitable for complex molecule synthesis.

The general workflow for synthesizing a PROTAC using this compound involves the following steps:

  • Functionalization of Ligands: The POI ligand and the E3 ligase ligand are independently functionalized with an azide group.

  • Click Chemistry Reaction: The azide-functionalized ligands are then reacted with this compound in a SPAAC reaction to form the final PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 PROTAC Assembly via SPAAC cluster_2 Purification and Characterization POI_ligand Protein of Interest (POI) Ligand Azide_mod_POI Azide-functionalized POI Ligand POI_ligand->Azide_mod_POI Azidation E3_ligand E3 Ligase Ligand Azide_mod_E3 Azide-functionalized E3 Ligase Ligand E3_ligand->Azide_mod_E3 Azidation PROTAC Final PROTAC Molecule Azide_mod_POI->PROTAC Azide_mod_E3->PROTAC bis_PEG23_endo_BCN This compound Linker bis_PEG23_endo_BCN->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Experimental Protocol: A General Guide

The following is a generalized protocol for the synthesis of a PROTAC using a bifunctional BCN-PEG linker and azide-functionalized ligands. This protocol is based on established methods for SPAAC and may require optimization for specific substrates.

Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • Azide-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the azide-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.

  • Linker Addition: To the solution from step 1, add a solution of this compound in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS. SPAAC reactions are typically complete within a few hours.

  • Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using an appropriate method, such as preparative HPLC, to yield the final PROTAC.

  • Characterization: The purified PROTAC is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

PROTAC Mechanism of Action and Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The key steps are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in another round of degradation, acting catalytically.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC at which 50% of the target protein is degraded.

  • Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.

While specific DC₅₀ and Dₘₐₓ values for a PROTAC synthesized with this compound are not available, the table below presents representative data from studies on PROTACs with varying PEG linker lengths to illustrate the impact of the linker on degradation efficiency.

Target ProteinE3 LigaseLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference(s)
BRD4VHL12 (4 PEG units)< 0.5 µM> 90
SMARCA2/4VCBNot specified250-30065-70
BTKCRBN> 4 PEG units1-40> 90

Note: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering the advantages of a long, hydrophilic PEG spacer and the efficiency of SPAAC click chemistry. The extended PEG chain can enhance the solubility and potentially the cell permeability of the resulting PROTAC, while the BCN moieties allow for a modular and efficient synthetic strategy. Although specific data for PROTACs incorporating this exact linker are limited, the general principles and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel protein degraders. The continued exploration of linkers with diverse lengths and compositions will undoubtedly be a key driver in the advancement of PROTAC technology and the development of new therapeutics.

References

An In-Depth Technical Guide to bis-PEG23-endo-BCN: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the development of novel molecular entities capable of precise intervention in disease pathways is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of pathogenic proteins.[1][2] Central to the design and efficacy of these heterobifunctional molecules is the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This guide provides a comprehensive technical overview of a specific and versatile linker, bis-PEG23-endo-BCN, designed to facilitate the synthesis of next-generation therapeutics.

This compound is a bifunctional, polyethylene glycol (PEG)-based linker featuring two terminal endo-Bicyclo[6.1.0]nonyne (BCN) groups. The long PEG23 chain enhances solubility and provides spatial separation between the two reactive ends, a critical factor in the formation of a productive ternary complex in PROTACs. The endo-BCN moieties are strained alkynes that readily participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][3] This copper-free ligation method is ideal for biological applications, as it proceeds rapidly at physiological conditions without the need for cytotoxic catalysts.[4]

This technical guide will delve into the chemical structure, properties, and applications of this compound, providing researchers with the necessary information to effectively utilize this linker in their drug development endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a long polyethylene glycol chain flanked by two endo-bicyclo[6.1.0]nonyne moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇₀H₁₂₄N₂O₂₇
Molecular Weight 1425.73 g/mol
CAS Number 2152700-22-4N/A
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO (100 mg/mL)
Storage Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Core Application: PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is as a linker in the synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent connection of a target protein-binding ligand and an E3 ligase ligand, both of which have been functionalized with azide groups. The SPAAC reaction forms a stable triazole linkage.

The general workflow for PROTAC synthesis using this compound is depicted in the following diagram:

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 First SPAAC Reaction cluster_reaction2 Second SPAAC Reaction Target Ligand-Azide Target Ligand-Azide Intermediate Intermediate Target Ligand-Azide->Intermediate SPAAC This compound This compound This compound->Intermediate E3 Ligase Ligand-Azide E3 Ligase Ligand-Azide PROTAC PROTAC E3 Ligase Ligand-Azide->PROTAC Intermediate->PROTAC SPAAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocol: General Procedure for PROTAC Synthesis

This protocol outlines a general method for the synthesis of a PROTAC using this compound and two azide-functionalized binding moieties.

Materials:

  • Azide-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

  • First SPAAC Reaction:

    • Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS until the formation of the mono-conjugated intermediate is maximized. This typically occurs within 2-12 hours.

  • Second SPAAC Reaction:

    • To the reaction mixture containing the mono-conjugated intermediate, add the azide-functionalized E3 ligase ligand (1.2 equivalents).

    • Continue to stir the reaction at room temperature.

    • Monitor the formation of the final PROTAC product by LC-MS. The reaction is typically complete within 4-24 hours.

  • Purification:

    • Once the reaction is complete, purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Note: The stoichiometry and reaction times may need to be optimized depending on the specific reactivity of the azide-functionalized ligands.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Ub Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

Data Presentation

Table 2: General Reactivity and Stability of endo-BCN

ParameterObservationReference(s)
SPAAC Reaction Rate Generally fast, with second-order rate constants in the range of 0.1 - 1 M⁻¹s⁻¹ with simple azides.
Stability The BCN moiety can be sensitive to acidic conditions. The PEG chain enhances overall stability and solubility.N/A
Bioorthogonality The BCN-azide reaction is highly bioorthogonal and does not interfere with native biological processes.

Conclusion

This compound is a valuable tool for researchers and drug developers working on targeted protein degradation. Its long PEG chain and bifunctional BCN groups provide a versatile platform for the synthesis of PROTACs and other complex bioconjugates. The use of SPAAC chemistry ensures efficient and biocompatible ligation, making this linker well-suited for a wide range of applications in chemical biology and medicinal chemistry. This guide provides a foundational understanding of the properties and applications of this compound to aid in the design and execution of innovative therapeutic strategies.

References

An In-depth Technical Guide to the Mechanism and Application of bis-PEG23-endo-BCN in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of bis-PEG23-endo-BCN, a bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the linker's mechanism of action, which is centered on its role in the modular construction of PROTACs via click chemistry, and outlines the subsequent biological function of the assembled molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They consist of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.

The Role of this compound in PROTAC Synthesis

The molecule This compound is a specialized, bifunctional linker designed for the modular and efficient synthesis of PROTACs. Its "mechanism of action" is not in the biological degradation process itself, but in the chemical construction of the final PROTAC molecule.

  • Structure:

    • bis- : Indicates the presence of two identical functional groups, one at each end of the linker.

    • PEG23 : A long polyethylene glycol chain consisting of 23 repeating ethylene glycol units. This PEG chain imparts hydrophilicity, which can improve the solubility and permeability of the final PROTAC molecule.

    • endo-BCN : Bicyclo[6.1.0]nonyne is a strained cyclooctyne. This strained ring is highly reactive and serves as a chemical handle for bioorthogonal "click chemistry".

  • Mechanism of Synthesis: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) The BCN groups at both ends of the linker enable its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is a highly efficient click chemistry reaction that occurs between a strained alkyne (like BCN) and an azide-functionalized molecule. A key advantage of SPAAC is that it proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.

The synthesis strategy involves reacting the bifunctional this compound linker with two distinct molecules that have been pre-functionalized with azide groups: one being the POI ligand and the other being the E3 ligase ligand. This reaction forms stable triazole linkages, covalently joining the two ligands to create the final PROTAC molecule. This modular approach allows for the rapid assembly of PROTAC libraries with varying ligands and linker configurations to optimize degradation activity.

G cluster_reactants Reactants cluster_product Product POI_ligand POI Ligand-N₃ PROTAC POI Ligand - [Triazole] - PEG23 - [Triazole] - E3 Ligand POI_ligand->PROTAC Linker BCN-PEG23-BCN Linker->PROTAC SPAAC (Click Chemistry) E3_ligand N₃-E3 Ligand E3_ligand->PROTAC

PROTAC synthesis via SPAAC click chemistry.

Biological Mechanism of the Assembled PROTAC

Once synthesized, the PROTAC molecule containing the PEG23 linker backbone operates via the canonical PROTAC mechanism of action.

  • Ternary Complex Formation : Inside the cell, the PROTAC simultaneously binds to the POI and an E3 ligase (such as Cereblon or VHL), forming a transient ternary complex. The PEG23 linker is crucial for spanning the distance between the two proteins and allowing for a productive binding orientation.

  • Ubiquitination : The formation of the ternary complex brings the POI into the vicinity of the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, effectively removing it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

G POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The performance of a PROTAC is evaluated using several key metrics, primarily DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). These values are highly dependent on the entire PROTAC structure, including the ligands and the specific linker used. The tables below summarize representative data for PROTACs with different linker types and biophysical assays used for characterization.

Table 1: Representative Performance Data for PROTACs with Different Linkers (Note: This is example data to illustrate the impact of linkers and does not correspond directly to a PROTAC made with this compound, as such specific data is proprietary or not publicly available.)

TargetE3 LigaseLinker Type & LengthDC50DmaxReference
TBK1VHLAlkyl/Ether (12 atoms)< 1 µM> 90%
TBK1VHLAlkyl/Ether (21 atoms)3 nM96%
TBK1VHLAlkyl/Ether (29 atoms)292 nM76%
CRBNVHLAlkyl (9 atoms)Concentration-dependent degradationN/A
CRBNVHLPEG (3 units)Weak degradationN/A
ARVHLRigid Linker< 1 nM> 90%

Table 2: Common Biophysical Assays for PROTAC Characterization

Assay TechniquePurposeKey Parameters MeasuredReference(s)
Isothermal Titration Calorimetry (ITC)Measures binding thermodynamics and cooperativity of ternary complex formation.Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), α (cooperativity factor)
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)Measures real-time binding kinetics of binary and ternary complexes.ka (association rate), kd (dissociation rate), KD (equilibrium dissociation constant)
Fluorescence Polarization (FP)Measures binary and ternary binding affinities in solution.Kd, IC50
Amplified Luminescent Proximity Assay (ALPHA)Detects ternary complex formation in a homogenous format.Bell-shaped dose-response curve, signal intensity
Time-Resolved Fluorescence Energy Transfer (TR-FRET)Measures ternary complex formation in solution, suitable for high-throughput screening.FRET ratio

Experimental Protocols

This protocol outlines a general procedure for conjugating azide-functionalized ligands to the this compound linker.

Materials:

  • Azide-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMSO or DMF)

  • Analytical and preparative HPLC system for purification

  • Mass spectrometer for product verification

Methodology:

  • Reactant Preparation: Dissolve the azide-functionalized POI ligand and the azide-functionalized E3 ligase ligand in anhydrous DMSO to a final concentration of 10 mM each. In a separate vial, dissolve the this compound linker in anhydrous DMSO to a final concentration of 5 mM (0.5 equivalents).

  • Reaction Mixture: In a clean, dry reaction vial, combine the three solutions. The stoichiometry should be carefully controlled, typically aiming for a 1:1:0.5 molar ratio of POI-azide : E3-azide : bis-BCN-linker to favor the formation of the heterobifunctional product.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS to track the consumption of starting materials and the formation of the desired PROTAC product.

  • Purification: Upon completion, purify the crude reaction mixture using preparative reverse-phase HPLC to isolate the final PROTAC molecule from unreacted starting materials and homodimer byproducts.

  • Verification: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and analytical HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid powder.

This protocol details the steps to assess the efficacy of a synthesized PROTAC by measuring the reduction in target protein levels in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC and a vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and Western blot apparatus

Methodology:

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A1 1. Seed cells in multi-well plates A2 2. Treat cells with PROTAC (dose-response) and vehicle A1->A2 A3 3. Incubate for a defined period (e.g., 24h) A2->A3 B1 4. Wash cells with ice-cold PBS A3->B1 B2 5. Lyse cells with RIPA buffer B1->B2 B3 6. Quantify protein (BCA Assay) B2->B3 B4 7. Prepare samples with Laemmli buffer & boil B3->B4 C1 8. Separate proteins by SDS-PAGE B4->C1 C2 9. Transfer proteins to PVDF membrane C1->C2 C3 10. Block membrane (e.g., 5% milk) C2->C3 C4 11. Incubate with Primary Antibodies (Target & Loading Control) C3->C4 C5 12. Incubate with HRP-conjugated Secondary Antibody C4->C5 C6 13. Add ECL substrate & visualize signal C5->C6 D1 14. Quantify band intensity (Densitometry) C6->D1 D2 15. Normalize target protein to loading control D1->D2 D3 16. Plot dose-response curve to determine DC₅₀ & Dₘₐₓ D2->D3

Experimental workflow for Western Blot analysis.
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a specified time, typically 16-24 hours.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. The membrane should also be probed with an antibody for a loading control protein.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Conclusion

The bifunctional linker this compound serves as a powerful and versatile tool in the development of PROTACs. Its primary mechanism of action is chemical, enabling the rapid and modular synthesis of PROTAC libraries through catalyst-free SPAAC click chemistry. The long, hydrophilic PEG23 chain contributes favorably to the physicochemical properties of the resulting PROTAC, while the dual BCN handles provide the foundation for an efficient and adaptable synthetic strategy. By facilitating the accelerated exploration of different ligand and linker combinations, tools like this compound are instrumental in optimizing the next generation of targeted protein degraders for therapeutic applications.

References

The Pivotal Role of the Polyethylene Glycol (PEG) Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.

Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity, biocompatibility, and synthetically tunable length. This guide delves into the multifaceted role of PEG linkers in PROTAC development, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological and experimental processes.

The Function of the PEG Linker: More Than Just a Bridge

The linker's primary function is to connect the two ligands, but its chemical composition, length, and attachment points significantly impact the PROTAC's biological activity. The PEG linker, in particular, offers several advantages that can be fine-tuned to optimize a PROTAC's performance.

1.1. Impact on Ternary Complex Formation:

The cornerstone of PROTAC activity is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG linker's length and flexibility are paramount in achieving the optimal spatial orientation and proximity for this complex to form.

  • Optimal Length is Crucial: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

  • Flexibility for Adaptability: The inherent flexibility of PEG chains allows the PROTAC to adopt various conformations, which can be crucial for accommodating the distinct topographies of different target proteins and E3 ligases.

1.2. Modulation of Physicochemical Properties:

PROTACs are often large molecules that fall outside the traditional "rule of five" for drug-likeness, making properties like solubility and permeability critical challenges.

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly increase the aqueous solubility of a PROTAC molecule. This is a major advantage, as poor solubility can hinder both in vitro assays and in vivo efficacy.

  • Improved Cell Permeability: The properties of the linker also affect a PROTAC's ability to cross the cell membrane and reach its intracellular target. The polarity imparted by PEG units can be beneficial for permeability, although this needs to be carefully balanced with other factors.

1.3. Influence on Pharmacokinetics (PK):

The linker contributes significantly to the overall drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC.

  • Metabolic Stability: While PEG linkers offer many advantages, they can sometimes be more susceptible to metabolic degradation compared to more rigid alkyl linkers.

  • Circulation and Bioavailability: By improving solubility and other properties, PEG linkers can positively influence a PROTAC's bioavailability and circulation half-life.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have repeatedly shown that varying the PEG linker length can dramatically alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase combination.

Below are tables summarizing quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 19> 1000~20
PROTAC 212~500~60
PROTAC 316~100> 80
PROTAC 419~250~70
PROTAC 521~750~50

Data synthesized from findings indicating a significant effect of chain length on ERα degradation, with an optimal length observed at 16 atoms.

Table 2: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-1PEG35095
BRD4-PROTAC-2PEG425>98
BRD4-PROTAC-3PEG515>98
BRD4-PROTAC-4PEG64090

Hypothetical data based on studies of BRD4-targeting PROTACs, where a systematic evaluation of linker length is crucial for optimizing potency. A PEG5 linker often provides a good balance of properties.

Table 3: Effect of Linker Length on TBK1 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC-1< 12No Degradation0
TBK1-PROTAC-212-29< 1000> 75
TBK1-PROTAC-321396
TBK1-PROTAC-42929276

Data based on findings where TBK1 degradation was only observed with linkers of 12 atoms or longer, with a notable peak in potency at 21 atoms.

Core Experimental Protocols

The development and optimization of a PEG-linked PROTAC involves a series of key experiments to assess its synthesis, efficacy, and mechanism of action.

3.1. General Synthesis of a PEG-Linked PROTAC

The modular nature of PROTACs allows for their rapid assembly. A common method is the sequential conjugation of the warhead and anchor ligands to the linker.

  • Functionalization of Ligands: The target-binding ligand and the E3 ligase ligand are individually synthesized with a reactive handle (e.g., an amine, carboxylic acid, azide, or alkyne).

  • Bifunctional Linker Preparation: A PEG linker with complementary reactive groups at each end is prepared (e.g., an NHS ester and a bromide).

  • First Conjugation: One of the ligands is reacted with one end of the bifunctional PEG linker. For example, an amine-containing ligand can be reacted with an NHS-ester functionalized PEG linker to form a stable amide bond.

  • Purification: The ligand-linker intermediate is purified using techniques like flash chromatography or HPLC.

  • Second Conjugation: The second ligand is then conjugated to the other end of the linker. For instance, a hydroxyl-containing ligand could be reacted with the bromide end of the PEG-linker intermediate via a Williamson ether synthesis.

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC and its identity is confirmed by LC-MS and NMR.

3.2. Western Blot for Target Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

3.3. Ternary Complex Formation Assay (e.g., SPR)

Surface Plasmon Resonance (SPR) can be used to directly measure the formation and stability of the ternary complex.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the cooperativity of the ternary complex formation.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using the Graphviz DOT language, illustrate the core mechanism of action and the general workflow for PROTAC development.

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow Start Start: Identify Target Protein (POI) Design Design & Synthesize PROTAC Library (Vary PEG Linker Length) Start->Design InVitro In Vitro Screening: Western Blot for Degradation (DC50, Dmax) Design->InVitro Ternary Biophysical Assays: Ternary Complex Formation (SPR, ITC) InVitro->Ternary Mechanistic Insight CellBased Cell-Based Assays: Viability, Off-Target Effects InVitro->CellBased LeadOpt Lead Optimization: Improve PK/PD Properties Ternary->LeadOpt CellBased->LeadOpt Identify Lead Compound(s) InVivo In Vivo Studies: Animal Models LeadOpt->InVivo End Candidate Drug InVivo->End

Caption: General PROTAC Development Workflow.

Linker_Logic Linker PEG Linker Properties Length Length Linker->Length Flex Flexibility Linker->Flex Sol Solubility (Hydrophilicity) Linker->Sol Ternary Ternary Complex Formation & Stability Length->Ternary Flex->Ternary Perm Cell Permeability Sol->Perm PK Pharmacokinetics (PK Profile) Sol->PK Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy Perm->Efficacy PK->Efficacy

Caption: Logic Diagram of Linker Properties.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. Its length, flexibility, and inherent hydrophilicity are not merely structural features but are critical parameters that modulate nearly every aspect of a PROTAC's function, from the fundamental formation of the ternary complex to its ultimate therapeutic efficacy and drug-like properties. While general trends exist, the data underscores the necessity of systematically evaluating a range of linker lengths and compositions for each new target protein and E3 ligase combination. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently linking molecules in complex biological environments.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems.[2][3] The reaction's high specificity, efficiency, and biocompatibility have led to its widespread adoption in fields ranging from chemical biology and drug development to materials science.[4][5]

This technical guide provides a comprehensive overview of SPAAC, detailing its underlying principles, quantitative kinetic data for various cyclooctyne reagents, detailed experimental protocols for key applications, and visual representations of common experimental workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry in their work.

Core Principles of SPAAC

The driving force behind SPAAC is the high ring strain of cyclooctyne reagents. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes. The reaction results in the formation of a stable triazole linkage.

The reactivity of the cyclooctyne is a critical factor in the efficiency of SPAAC. A variety of cyclooctynes have been developed, each with distinct kinetic properties, stability, and steric profiles. The choice of cyclooctyne is therefore a key consideration in experimental design.

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the cyclooctyne with an azide. The table below summarizes the reported k₂ values for commonly used cyclooctynes with benzyl azide, a standard reference azide. This data allows for a direct comparison of the reactivity of different cyclooctyne scaffolds.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CyclooctyneOCT0.0024First-generation cyclooctyne, relatively slow kinetics.
Monofluorinated CyclooctyneMOFO0.0043Increased reactivity over OCT due to fluorine substitution.
Difluorinated CyclooctyneDIFO0.076Significantly faster kinetics than OCT and MOFO.
Bicyclo[6.1.0]nonyneBCN0.14Balances high reactivity with a small size.
DibenzocyclooctynolDIBO0.17High reactivity, with the alcohol group providing a handle for further functionalization.
DibenzoazacyclooctyneDBCO / ADIBO0.31Widely used due to a good balance of reactivity and stability.
BiarylazacyclooctynoneBARAC0.9 - 1.2High reactivity, but can be less stable than DBCO.
3,3,6,6-TetramethylthiacycloheptyneTMTH4.0One of the fastest cyclooctynes, but with potential stability issues.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars and SPAAC-Mediated Imaging

This protocol describes the incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.

  • Metabolic Labeling:

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

    • Wash the cells once more with PBS.

  • Imaging:

    • Replace the PBS with pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Synthesis of Dibenzocyclooctyne (DBCO) Reagents

This protocol provides a general overview of the synthesis of DBCO, a widely used cyclooctyne. A specific example is the synthesis of a DBCO-acid derivative, which can be further functionalized.

Materials:

  • Starting materials for the multi-step synthesis (refer to specific literature for precursors).

  • Appropriate solvents (e.g., THF, DCM, DMSO).

  • Reagents for specific reactions (e.g., coupling agents like HBTU, deprotection agents like TFA).

  • Purification supplies (e.g., silica gel for chromatography, HPLC system).

General Procedure (multi-step):

  • Synthesis of the Dibenz[b,f]azocine Core: This typically involves a multi-step synthesis starting from commercially available precursors to construct the tricyclic core of the DBCO molecule.

  • Introduction of the Alkyne: The strained alkyne is typically formed in the final steps of the synthesis, often through a dehydrohalogenation reaction.

  • Functionalization: A linker with a reactive handle (e.g., a carboxylic acid or an amine) is often incorporated to allow for conjugation to other molecules. For example, a DBCO-amine can be coupled to a carboxylic acid-containing molecule using standard peptide coupling reagents.

  • Purification: Each step of the synthesis typically requires purification, often by column chromatography, to isolate the desired product. The final DBCO reagent is often purified by HPLC.

  • Characterization: The structure and purity of the synthesized DBCO reagent should be confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 3: SPAAC-mediated Pulse-Chase for Determining Protein Half-Life

This protocol outlines a method to measure the degradation rate of a specific protein in live cells using a pulse-chase strategy coupled with SPAAC.

Materials:

  • Cells expressing the protein of interest.

  • Methionine-free medium.

  • L-azidohomoalanine (AHA).

  • Complete medium (containing a high concentration of methionine).

  • Cell lysis buffer.

  • Cyclooctyne-biotin conjugate (e.g., DIBO-biotin).

  • Streptavidin beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the protein of interest.

Procedure:

  • Pulse Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for a defined period (e.g., 4 hours) to label newly synthesized proteins.

  • Chase:

    • Remove the AHA-containing medium, wash the cells with PBS, and add complete medium containing a high concentration of methionine (e.g., 2 mM).

    • Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours) during the chase.

  • Cell Lysis and SPAAC Reaction:

    • Lyse the cells at each time point.

    • Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of approximately 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.

  • Affinity Purification and Analysis:

    • Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting using a specific antibody.

Visualizations of SPAAC Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows that utilize SPAAC.

SPAAC_Metabolic_Labeling_Workflow cluster_cell Live Cell cluster_labeling Labeling & Imaging azido_sugar Azido Sugar (e.g., Ac4ManNAz) metabolism Metabolic Incorporation azido_sugar->metabolism Incubation azide_glycan Azide-labeled Glycan metabolism->azide_glycan spaac SPAAC Reaction azide_glycan->spaac dbco_fluorophore DBCO-Fluorophore dbco_fluorophore->spaac labeled_glycan Fluorescently Labeled Glycan spaac->labeled_glycan microscopy Fluorescence Microscopy labeled_glycan->microscopy

Metabolic Labeling and Imaging Workflow.

ADC_Development_Workflow cluster_modification Antibody & Drug Modification cluster_conjugation Conjugation & Purification cluster_analysis Analysis & Validation antibody Antibody azide_mod Introduce Azide (e.g., via UAA) antibody->azide_mod azide_ab Azide-modified Antibody azide_mod->azide_ab spaac SPAAC Reaction azide_ab->spaac drug Cytotoxic Drug dbco_mod Functionalize with DBCO Linker drug->dbco_mod dbco_drug DBCO-Drug Payload dbco_mod->dbco_drug dbco_drug->spaac adc Antibody-Drug Conjugate (ADC) spaac->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc analysis Characterization (e.g., DAR, Potency) final_adc->analysis

Antibody-Drug Conjugate (ADC) Development Workflow.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation, offering a robust and biocompatible method for the precise modification of biomolecules in their native environment. The continuous development of new cyclooctyne reagents with enhanced kinetics and stability further expands the utility of this powerful reaction. The quantitative data, detailed protocols, and workflow diagrams presented in this guide are intended to equip researchers with the knowledge and tools necessary to successfully implement SPAAC in their own research and development endeavors, from fundamental biological studies to the creation of next-generation therapeutics.

References

An In-depth Technical Guide to bis-PEG23-endo-BCN for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis-PEG23-endo-BCN, a bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is a critical component of a PROTAC, connecting a ligand for the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, and its composition significantly influences the efficacy and physicochemical properties of the resulting degrader molecule.

Introduction to this compound

This compound is a long-chain, polyethylene glycol (PEG)-based linker functionalized with two endo-bicyclo[6.1.0]nonyne (BCN) groups.[1][2][3][4] This structure imparts specific characteristics beneficial for PROTAC development. The extensive PEG chain enhances the solubility and cell permeability of the PROTAC, addressing a common challenge for these often large and complex molecules.[5] The endo-BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" approach allows for the efficient and specific covalent conjugation of the linker to azide-modified POI and E3 ligase ligands under biocompatible conditions.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for researchers to consider when designing and synthesizing PROTACs, as well as for preparing stock solutions for experimental use.

PropertyValueSource(s)
Molecular Formula C70H124N2O27
Molecular Weight 1425.73 g/mol
Purity ≥95% - >98% (Varies by supplier)
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (up to 100 mg/mL), Water

Mechanism of Action in Targeted Protein Degradation

The core function of this compound is to serve as the backbone of a PROTAC molecule, thereby enabling the targeted degradation of a specific protein. The general mechanism, illustrated in the signaling pathway diagram below, involves several key steps. First, the PROTAC, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Ternary->PROTAC Release Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental Protocols

Detailed experimental data for PROTACs specifically synthesized using this compound are not extensively available in the public domain. However, based on its structure and the general principles of PROTAC development, the following are representative protocols for its use.

This protocol outlines the general steps for conjugating an azide-functionalized POI ligand and an azide-functionalized E3 ligase ligand to the this compound linker.

  • Dissolution: Dissolve this compound in a suitable organic solvent such as DMSO.

  • Ligand Addition: Add 1.0 equivalent of the azide-functionalized POI ligand to the solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS to confirm the formation of the mono-conjugated intermediate.

  • Second Ligand Addition: Add 1.0 equivalent of the azide-functionalized E3 ligase ligand to the reaction mixture.

  • Final Incubation: Continue the reaction at room temperature for another 4-12 hours, again monitoring for the formation of the final PROTAC product.

  • Purification: Purify the resulting PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

This protocol is a standard method to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in cultured cells.

  • Cell Seeding: Seed cells expressing the target protein in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis seeding Seed Cells treatment Treat with PROTAC seeding->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection probing->detection densitometry Densitometry detection->densitometry Quantify Degradation Quantify Degradation densitometry->Quantify Degradation

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.

Applications and Considerations in Drug Discovery

The use of a long-chain, hydrophilic linker like this compound can offer several advantages in drug discovery. The extended length of the PEG chain provides flexibility, which can be crucial for optimizing the geometry of the ternary complex and achieving potent degradation. Furthermore, improved solubility can enhance the pharmacokinetic properties of the resulting PROTAC, a key consideration for the development of orally bioavailable drugs.

However, researchers must also consider potential drawbacks. The high molecular weight of the linker contributes to the overall size of the PROTAC, which can sometimes negatively impact cell permeability and oral bioavailability, a concept often referred to as falling "beyond the rule of 5". Therefore, the selection of the linker is a critical step in the design-test-optimize cycle of PROTAC development, and linkers like this compound represent a valuable tool in the toolbox for addressing specific challenges in targeted protein degradation.

References

The Architect's Toolkit: An In-depth Technical Guide to Bifunctional Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, bifunctional linkers have emerged as indispensable tools, acting as molecular bridges to connect distinct chemical entities and unlock novel therapeutic modalities. These versatile molecules are the linchpin in the design of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enabling the precise orchestration of biological events. This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, their diverse applications, and the experimental methodologies crucial for their successful implementation.

Core Concepts of Bifunctional Linkers

Bifunctional linkers are chemical reagents possessing two reactive functional groups, which allow for the covalent connection of two different molecules.[1] The architecture of a bifunctional linker can be dissected into three key components: two distinct reactive moieties and a spacer arm that bridges them. The choice of these components is critical and dictates the linker's properties, including its reactivity, stability, solubility, and the spatial relationship between the conjugated molecules.

Bifunctional linkers can be broadly classified based on the nature of their reactive groups and their stability in biological environments.

Classification by Reactive Groups
  • Homobifunctional Linkers: These linkers possess two identical reactive groups and are primarily used for intramolecular crosslinking or for polymerizing monomers.[2] An example is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters for reacting with primary amines.[3]

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers are more commonly employed for the controlled, stepwise conjugation of two distinct biomolecules, which helps to minimize undesirable side reactions like polymerization.[1][4] A widely used example is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which has an NHS ester to react with amines and a maleimide group to react with sulfhydryls.

Classification by Stability: Cleavable vs. Non-Cleavable Linkers

The stability of the linker is a paramount consideration in the design of bioconjugates, particularly in the context of drug delivery.

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are labile under specific physiological conditions, allowing for the controlled release of a payload. The cleavage can be triggered by various stimuli within the target cell or tumor microenvironment:

    • Enzyme-sensitive: Utilizing proteases like cathepsins that are overexpressed in tumor cells (e.g., valine-citrulline linkers).

    • pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).

    • Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).

  • Non-Cleavable Linkers: These linkers, such as those forming a stable thioether bond (e.g., SMCC-based), rely on the complete lysosomal degradation of the antibody to release the payload. This generally results in higher stability in circulation and can provide a wider therapeutic window.

Applications of Bifunctional Linkers

Bifunctional linkers are at the heart of two of the most promising therapeutic strategies in modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker in an ADC is critical for its performance, ensuring that the potent payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell.

ADC_Pathway cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: Internalization and payload release pathway of an Antibody-Drug Conjugate (ADC).

The choice between a cleavable and a non-cleavable linker in an ADC depends on the payload, the target antigen, and the desired mechanism of action. Cleavable linkers can enable a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells, which can be advantageous in treating heterogeneous tumors. Non-cleavable linkers, due to their higher stability, may offer a better safety profile.

Table 1: Quantitative Data on Linker Stability in ADCs

Linker TypeCleavage MechanismHalf-life in Human PlasmaReference(s)
HydrazonepH-sensitive~183 hours at pH 7.4, ~4.4 hours at pH 5.0
CarbonateAcid-cleavable~36 hours
Silyl etherAcid-cleavable> 7 days
Dipeptide (Val-Cit)Protease-cleavableHydrolyzed within 1 hour in mouse plasma
Sulfatase-cleavableEnzyme-cleavable> 7 days in mouse plasma
Non-cleavable (SMCC-based)Proteolytic degradationGenerally more stable than cleavable linkers
Non-cleavable (MD linker)Proteolytic degradation3% degradation in 120 hours

The drug-to-antibody ratio (DAR), which is the number of drug molecules conjugated to a single antibody, is another critical parameter influencing ADC efficacy. A higher DAR can increase potency but may also lead to faster clearance and increased toxicity.

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DARIn Vitro PotencyIn Vivo EfficacyPharmacokinetics (Clearance)TolerabilityReference(s)
Low (~2)LowerMay be reducedSlowerHigher
Optimal (3-4)HighGenerally optimalModerateGood
High (≥8)HighestCan be decreased due to PKFasterLower
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation Degradation->PROTAC Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. Linker design is therefore a key aspect of PROTAC optimization.

Table 3: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 LigaseReference(s)
PROTAC A8>1000<1022Rv1VHL
PROTAC B1218>9522Rv1VHL
PROTAC C164.9>9522Rv1VHL

Table 4: Comparison of Different Linker Types in PROTACs

Linker TypeKey CharacteristicsImpact on PROTAC PropertiesReference(s)
Alkyl ChainsHydrophobic, flexibleCan enhance cell permeability but may reduce solubility
Polyethylene Glycol (PEG)Hydrophilic, flexibleImproves solubility and can enhance cell permeability
Rigid Linkers (e.g., piperazine)Conformational constraintsCan pre-organize the PROTAC for better ternary complex formation and improve metabolic stability

Experimental Protocols

The successful development and characterization of bifunctional linker-based constructs require a suite of specialized experimental techniques.

Synthesis of Bifunctional Linkers and Conjugates

The synthesis of bifunctional linkers often involves multi-step organic chemistry to install the desired reactive groups and spacer arm.

Linker_Synthesis_Workflow Start Starting Material (e.g., diol) Step1 Introduce First Reactive Group Start->Step1 Intermediate1 Monofunctionalized Intermediate Step1->Intermediate1 Step2 Introduce Second Reactive Group Intermediate1->Step2 FinalLinker Bifunctional Linker Step2->FinalLinker

Caption: General workflow for the synthesis of a heterobifunctional linker.

General Protocol for Two-Step Protein Crosslinking using SMCC:

  • Amine-Reactive Step:

    • Dissolve the amine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Add a 10- to 20-fold molar excess of SMCC (dissolved in an organic solvent like DMSO or DMF) to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted SMCC using a desalting column.

  • Sulfhydryl-Reactive Step:

    • Immediately add the maleimide-activated protein to the sulfhydryl-containing molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol).

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Characterization of Bioconjugates

Thorough characterization is essential to ensure the quality, purity, and desired properties of the final conjugate.

Hydrophobic Interaction Chromatography (HIC) for ADC DAR Analysis:

  • Column and Mobile Phase Selection: Choose a HIC column and a mobile phase system, typically consisting of a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low-salt buffer.

  • Equilibration: Equilibrate the column with the high-salt buffer.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a gradient of decreasing salt concentration to elute the ADC species. Species with higher DAR are more hydrophobic and will elute later.

  • Detection: Monitor the elution profile using a UV detector at 280 nm. The relative peak areas can be used to determine the distribution of different DAR species.

LC-MS/MS for ADC and PROTAC Characterization:

  • Sample Preparation: The sample preparation will vary depending on the analysis. For intact mass analysis, the sample may be desalted. For peptide mapping, the protein is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • Liquid Chromatography (LC) Separation: The sample is injected onto an LC system, typically a reversed-phase column, to separate the components.

  • Mass Spectrometry (MS) and MS/MS Analysis: The eluting components are introduced into a mass spectrometer. MS analysis provides the mass-to-charge ratio of the intact molecules or peptides. MS/MS analysis involves fragmenting selected ions to obtain sequence and modification information.

  • Data Analysis: The data is processed to determine the molecular weight of the conjugate, identify the sites of conjugation, and quantify the different species.

In Vitro Efficacy Assays

Western Blot for PROTAC-Mediated Protein Degradation:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Cytotoxicity Assay (MTT) for ADCs:

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period of time (e.g., 72-120 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

Bifunctional linkers are a cornerstone of modern chemical biology and drug discovery, providing the critical connection to create highly specific and potent therapeutic agents. A deep understanding of their chemical properties, combined with robust experimental methodologies for their synthesis, characterization, and evaluation, is paramount for the successful development of next-generation therapies like ADCs and PROTACs. The continued innovation in linker design will undoubtedly pave the way for even more sophisticated and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to bis-PEG23-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG23-endo-BCN, a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the fields of bioconjugation and the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and provides illustrative experimental protocols for its application in advanced drug development.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This linker is characterized by a long PEG chain, conferring hydrophilicity, and two terminal endo-Bicyclononyne (BCN) moieties for covalent ligation via copper-free click chemistry.

PropertyValueSource(s)
Molecular Formula C70H124N2O27[1][2]
Molecular Weight 1425.75 g/mol [1][2]
CAS Number 2152700-22-4[2]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF

Mechanism of Action and Applications

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups. These groups are the strained alkyne BCN, which enables highly efficient and bioorthogonal reactions with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry is ideal for biological applications as it avoids the cellular toxicity associated with copper catalysts.

The primary applications for this linker are in:

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in connecting the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The extended PEG23 chain of this linker provides a significant spatial separation between the two ligands, which can be essential for optimal ternary complex formation. Furthermore, the PEG component enhances the solubility and bioavailability of the resulting PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate two azide-modified drug molecules to an antibody or to crosslink different components within a complex bioconjugate.

  • Biomolecule Cross-linking: It can be used to cross-link two azide-containing proteins, peptides, or other biomolecules for structural or functional studies.

The general mechanism for PROTAC action is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols must be optimized for each unique application, the following provides a general methodology for the synthesis of a PROTAC using this compound and two distinct azide-functionalized ligands.

Protocol: Two-Step PROTAC Synthesis via Sequential SPAAC

This protocol assumes the availability of an azide-functionalized POI-binding ligand (Ligand A-N₃) and an azide-functionalized E3 ligase-binding ligand (Ligand B-N₃).

Materials:

  • This compound

  • Ligand A-N₃

  • Ligand B-N₃

  • Anhydrous, degassed DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical and preparative HPLC

  • LC-MS system

Procedure:

  • Step 1: Synthesis of the Monoconjugate (BCN-PEG23-Ligand A)

    • Dissolve this compound (1.2 equivalents) in anhydrous DMSO to a concentration of 10 mM.

    • In a separate vial, dissolve Ligand A-N₃ (1.0 equivalent) in anhydrous DMSO to a concentration of 10 mM.

    • Add the Ligand A-N₃ solution to the this compound solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be monitored by LC-MS to track the formation of the desired monoconjugate and the consumption of the starting materials.

    • Upon completion, the reaction mixture is purified using preparative HPLC to isolate the BCN-PEG23-Ligand A monoconjugate. The product identity and purity should be confirmed by LC-MS and ¹H NMR.

  • Step 2: Synthesis of the Final PROTAC (Ligand B-PEG23-Ligand A)

    • Dissolve the purified BCN-PEG23-Ligand A (1.0 equivalent) in a mixture of DMSO and PBS (e.g., 1:1 v/v).

    • Dissolve Ligand B-N₃ (1.5 equivalents) in DMSO.

    • Add the Ligand B-N₃ solution to the monoconjugate solution.

    • Allow the reaction to proceed at 37°C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product thoroughly using LC-MS and ¹H NMR to confirm its identity, purity, and integrity.

The logical flow of this synthesis is illustrated in the diagram below.

PROTAC_Synthesis_Workflow Linker This compound Reaction1 SPAAC Reaction 1 (Linker in excess) Linker->Reaction1 LigandA Ligand A-N3 (POI Binder) LigandA->Reaction1 LigandB Ligand B-N3 (E3 Binder) Reaction2 SPAAC Reaction 2 LigandB->Reaction2 Intermediate Monoconjugate BCN-PEG23-Ligand A Reaction1->Intermediate Purification1 HPLC Purification Intermediate->Purification1 Purification1->Reaction2 FinalPROTAC Final PROTAC Ligand B-PEG23-Ligand A Reaction2->FinalPROTAC Purification2 HPLC Purification FinalPROTAC->Purification2 Analysis LC-MS & NMR Analysis Purification2->Analysis

References

The Ascendancy of Bicyclo[6.1.0]nonyne (BCN) in Click Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne, has emerged as a powerful and versatile tool in the field of bioorthogonal chemistry. Its exceptional reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, coupled with its high stability and hydrophilicity, has positioned it as a reagent of choice for a myriad of applications in life sciences and drug development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the applications of BCN in click chemistry, tailored for researchers, scientists, and drug development professionals. It delves into the core principles of BCN-mediated reactions, presents quantitative kinetic data, offers detailed experimental protocols for key applications, and visualizes complex workflows and pathways to facilitate a deeper understanding of this transformative technology.

Introduction to BCN and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the forefront of bioorthogonal chemistry, "click chemistry" encompasses a class of reactions that are rapid, selective, and high-yielding.[4] Within this realm, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) has gained significant traction for in vivo applications due to the cytotoxicity associated with copper catalysts.[5] SPAAC reactions utilize strained cyclooctynes, such as BCN, which readily react with azides to form a stable triazole linkage without the need for a catalyst.

BCN, with its bicyclic structure, possesses significant ring strain, which is the driving force for its high reactivity towards azides. This reaction is highly bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes. This key feature has enabled researchers to label and track biomolecules in their native environments, offering unprecedented insights into cellular functions.

Quantitative Analysis of BCN Reactivity and Stability

The selection of a suitable cyclooctyne is critical for the success of a bioorthogonal labeling experiment. Factors such as reaction kinetics and stability in biological media are paramount.

Reaction Kinetics: BCN in Comparison to Other Cyclooctynes

The reactivity of cyclooctynes in SPAAC reactions is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. BCN exhibits favorable reaction kinetics, and its reactivity can be modulated by the electronic properties of the azide reaction partner. The following tables summarize the reaction rates of BCN and other commonly used cyclooctynes with various azides.

Table 1: Second-Order Rate Constants (k₂) for the SPAAC Reaction of Various Cyclooctynes with Benzyl Azide.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN 0.14
DIBO0.17
DIFO0.076
DBCO~0.1
BARAC0.96

Table 2: Comparison of Second-Order Rate Constants (k₂) of BCN and a DBCO Analog (ADIBO) with Primary, Secondary, and Tertiary Azides.

Azide TypeCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Primary (2-azidoethanol)BCN 0.024
ADIBO0.90
Secondary (2-azidopropanol)BCN 0.012
ADIBO0.25
Tertiary (2-azido-2-methylpropanol)BCN 0.018
ADIBO4.7 x 10⁻⁶

Note: Reaction conditions can influence rate constants. The data presented is for comparative purposes.

Stability of BCN Derivatives

The stability of the cyclooctyne in a biological environment is crucial for successful labeling, especially in experiments requiring long incubation times. Studies have shown that BCN derivatives with amide linkages exhibit greater stability in cellular environments compared to those with carbamate linkages. This is a critical consideration when designing BCN-based probes for long-term studies. BCN itself has been shown to have lower stability in the intracellular environment of immune phagocytes compared to DBCO.

Table 3: Stability of BCN Derivatives in Biological Media.

BCN Derivative LinkageStability ProfileKey FindingsReference(s)
CarbamateLess stableProne to hydrolysis, less suitable for prolonged incubations.
AmideMore stableA more robust alternative for applications requiring hydrolytic stability.
Intracellular (Phagocytes)Lower than DBCOSignificant degradation observed in RAW264.7 cells after 24 hours.

Applications of BCN in Click Chemistry

The unique properties of BCN have led to its widespread adoption in various research areas, from fundamental cell biology to the development of novel therapeutics.

Bioconjugation and Labeling of Biomolecules

BCN-mediated click chemistry provides a robust method for labeling a wide range of biomolecules, including proteins, peptides, nucleic acids, and glycans, with probes such as fluorescent dyes, biotin, or affinity tags.

Proteins can be functionalized with azides through metabolic labeling with azide-containing amino acids or by chemical modification of specific residues. These azide-modified proteins can then be selectively labeled with BCN-conjugated probes.

ProteinLabelingWorkflow cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: BCN Labeling cluster_2 Step 3: Analysis Azide_Precursor Azido Sugar or Azido Amino Acid Cell_Culture Live Cells Azide_Precursor->Cell_Culture Incubate Metabolic_Incorporation Metabolic Incorporation Cell_Culture->Metabolic_Incorporation Azide_Protein Protein with Azide Handle Metabolic_Incorporation->Azide_Protein SPAAC_Reaction SPAAC Click Reaction Azide_Protein->SPAAC_Reaction BCN_Probe BCN-conjugated Fluorophore/Biotin BCN_Probe->SPAAC_Reaction Labeled_Protein Labeled Protein SPAAC_Reaction->Labeled_Protein Analysis Fluorescence Microscopy, Western Blot, etc. Labeled_Protein->Analysis OligonucleotideModification BCN_Phosphoramidite BCN Phosphoramidite Automated_Synthesis Automated DNA/RNA Synthesizer BCN_Phosphoramidite->Automated_Synthesis Solid_Support Solid Support with Growing Oligonucleotide Solid_Support->Automated_Synthesis BCN_Oligonucleotide BCN-modified Oligonucleotide Automated_Synthesis->BCN_Oligonucleotide SPAAC SPAAC Reaction BCN_Oligonucleotide->SPAAC Azide_Probe Azide-conjugated Probe Azide_Probe->SPAAC Labeled_Oligonucleotide Labeled Oligonucleotide SPAAC->Labeled_Oligonucleotide ADC_Synthesis cluster_Antibody_Modification Antibody Modification cluster_Drug_Linker_Synthesis Drug-Linker Synthesis cluster_ADC_Formation ADC Formation cluster_Targeting_and_Release Mechanism of Action Antibody Monoclonal Antibody Modified_Antibody Azide-modified Antibody Antibody->Modified_Antibody Chemical or Enzymatic Modification Azide_Linker Azide-functionalized Linker SPAAC_Conjugation SPAAC Click Reaction Modified_Antibody->SPAAC_Conjugation Drug Cytotoxic Drug BCN_Drug BCN-Drug Conjugate Drug->BCN_Drug Conjugation BCN_Linker BCN-functionalized Linker BCN_Drug->SPAAC_Conjugation ADC Antibody-Drug Conjugate (ADC) SPAAC_Conjugation->ADC Target_Cell Cancer Cell ADC->Target_Cell Targeting Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death ProteomicsWorkflow Cell_Lysate Cell Lysate or Live Cells Labeling Incubation & Target Labeling Cell_Lysate->Labeling Azide_Probe Azide-functionalized Activity-Based Probe Azide_Probe->Labeling Click_Reaction SPAAC Click Reaction Labeling->Click_Reaction BCN_Biotin BCN-Biotin Capture Reagent BCN_Biotin->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Digestion On-bead or In-solution Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Protein_ID Protein Identification & Quantification MS_Analysis->Protein_ID

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional, PEG-based linker, bis-PEG23-endo-BCN . This linker features two endo-Bicyclononyne (BCN) moieties, enabling efficient conjugation to azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. The inclusion of a 23-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. These application notes offer a comprehensive guide, including a representative experimental protocol, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and a relevant biological signaling pathway.

Introduction

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical element in PROTAC design, as its length, rigidity, and composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

The This compound linker is a valuable tool for PROTAC synthesis due to its bifunctional nature, which allows for the simultaneous or sequential attachment of two different azide-containing molecules. The endo-BCN groups react readily and specifically with azides without the need for a cytotoxic copper catalyst, making this chemistry highly biocompatible. The long PEG chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and bioavailability.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C70H124N2O27
Molecular Weight 1425.7 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Purity >95%
Storage Store at -20°C, protect from light and moisture.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the Androgen Receptor (AR) using an azide-functionalized AR ligand and an azide-functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase.

Materials:

  • This compound

  • Azide-functionalized AR ligand (e.g., Azido-Enzalutamide)

  • Azide-functionalized VHL ligand (e.g., Azido-VH032)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve the azide-functionalized AR ligand (1.1 eq) in anhydrous DMF.

    • In a third vial, dissolve the azide-functionalized VHL ligand (1.1 eq) in anhydrous DMF.

  • Stepwise Ligation (recommended):

    • To the solution of this compound, add the solution of the azide-functionalized AR ligand.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS to confirm the formation of the mono-conjugated intermediate.

    • Once the formation of the mono-adduct is maximized, add the solution of the azide-functionalized VHL ligand to the reaction mixture.

    • Continue to stir at room temperature for another 12-16 hours. Monitor the reaction for the formation of the final PROTAC product by HPLC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Redissolve the residue in a minimal amount of DMSO and purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired PROTAC.

  • Characterization and Storage:

    • Confirm the identity and purity of the final PROTAC product by analytical HPLC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Store the purified PROTAC at -20°C or -80°C.

Table of Representative Reaction Parameters and Results:

ParameterValue
Stoichiometry (Linker:AR-N3:VHL-N3) 1 : 1.1 : 1.1
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time (Step 1) 4-6 hours
Reaction Time (Step 2) 12-16 hours
Purification Method Preparative RP-HPLC
Expected Yield 40-60%
Final Purity (by HPLC) >98%

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification & Analysis cluster_product Final Product Linker This compound Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Anhydrous DMF Linker->Reaction Warhead Azide-Functionalized Target Ligand (e.g., AR Ligand) Warhead->Reaction E3Ligand Azide-Functionalized E3 Ligase Ligand (e.g., VHL Ligand) E3Ligand->Reaction Purification Preparative RP-HPLC Reaction->Purification Analysis HPLC-MS & NMR Purification->Analysis PROTAC Purified PROTAC Analysis->PROTAC

Caption: Workflow for PROTAC synthesis via SPAAC.

Androgen Receptor Signaling Pathway and PROTAC Intervention

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and PROTAC-Mediated Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Ternary AR-PROTAC-VHL Ternary Complex AR->Ternary HSP HSP90 AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA PROTAC AR-Targeting PROTAC PROTAC->AR VHL VHL E3 Ligase PROTAC->VHL VHL->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Conclusion

The this compound linker provides a versatile and efficient platform for the synthesis of PROTACs. Its bifunctional nature, coupled with the biocompatibility of the SPAAC reaction, allows for the reliable construction of these complex molecules. The integrated PEG chain is anticipated to confer favorable physicochemical properties to the final PROTAC, potentially leading to improved cellular activity and in vivo performance. The provided protocol offers a solid foundation for researchers to develop novel protein degraders for various therapeutic targets.

Application Notes and Protocols for Bioconjugation using bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bis-PEG23-endo-BCN is a high-purity, monodisperse, homobifunctional linker designed for advanced bioconjugation applications. This reagent features two terminal endo-Bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily and specifically react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The two BCN groups are connected by a long-chain polyethylene glycol (PEG) spacer consisting of 23 ethylene glycol units.

The SPAAC reaction is a cornerstone of "click chemistry" and is characterized by its bioorthogonality, meaning it proceeds with high efficiency and specificity under mild, physiological conditions (e.g., neutral pH and room temperature) without the need for cytotoxic copper catalysts.[1] This makes this compound an ideal tool for covalently linking two azide-containing biomolecules or for creating complex molecular architectures in sensitive biological systems.

The extensive PEG spacer enhances the solubility and reduces aggregation of the resulting bioconjugates in aqueous buffers, often helping to preserve the native conformation and function of conjugated proteins.[2][3] Key applications of this compound include the synthesis of Proteolysis Targeting Chimeras (PROTACs), the creation of bispecific antibodies, the development of targeted drug delivery systems, and the assembly of protein-protein conjugates.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C70H124N2O27
Molecular Weight 1425.75 g/mol
Purity Typically >95%
Spacer Arm PEG23 (Polyethylene glycol, 23 units)
Reactive Groups 2 x endo-Bicyclo[6.1.0]nonyne (BCN)
Reactivity Reacts with azide (-N₃) groups via SPAAC
Solubility Soluble in DMSO and other common organic solvents. Solubility in aqueous buffers is enhanced by the PEG spacer. For in vivo applications, formulations with DMSO, PEG300, Tween-80, and saline have been described.
Storage Store at -20°C, protected from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

Mechanism of Action: Two-Step Sequential SPAAC Conjugation

The symmetric nature of this compound allows for a two-step sequential conjugation strategy to link two different azide-functionalized molecules (Molecule A-N₃ and Molecule B-N₃).

  • First Conjugation Step: One of the BCN groups on the this compound linker reacts with the azide group of the first molecule (Molecule A-N₃) to form a stable triazole linkage. This reaction is typically performed with an excess of the bis-BCN linker to favor the formation of the mono-conjugated intermediate.

  • Purification (Optional but Recommended): The mono-conjugated intermediate (Molecule A-linker-BCN) can be purified from the excess unreacted bis-BCN linker to ensure the homogeneity of the final product.

  • Second Conjugation Step: The remaining BCN group on the purified mono-conjugated intermediate is then reacted with the azide group of the second molecule (Molecule B-N₃) to form the final A-linker-B conjugate.

This sequential approach provides precise control over the assembly of the final bioconjugate, which is particularly crucial in the synthesis of heterodimeric constructs like PROTACs and bispecific antibodies.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation molA Molecule A-N₃ intermediate Molecule A-linker-BCN molA->intermediate SPAAC bisBCN This compound bisBCN->intermediate intermediate2 Molecule A-linker-BCN intermediate->intermediate2 Purification molB Molecule B-N₃ final_conjugate Final Conjugate (Molecule A-linker-Molecule B) molB->final_conjugate intermediate2->final_conjugate SPAAC

Sequential SPAAC conjugation workflow using this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions, including stoichiometry, concentration, and incubation time, may be necessary for specific applications.

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol describes a two-step sequential approach for conjugating two different azide-modified proteins (Protein A-N₃ and Protein B-N₃).

Materials:

  • Protein A-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)

  • Protein B-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Reagent (e.g., Azido-PEG4-amine or other small molecule azide)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)

Procedure:

Step 1: Formation of the Mono-Conjugated Intermediate (Protein A-linker-BCN)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure Protein A-N₃ is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

  • First Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A-N₃ solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.

  • Purification of the Mono-Conjugated Intermediate:

    • Remove the excess unreacted this compound linker using a suitable purification method, such as SEC or dialysis. This step is crucial to prevent the formation of homodimers of Protein B in the next step.

    • Characterize the purified mono-conjugated intermediate by SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

Step 2: Formation of the Final Protein-Protein Conjugate

  • Second Conjugation Reaction:

    • To the purified Protein A-linker-BCN, add a 1.5- to 3-fold molar excess of Protein B-N₃.

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 24-48 hours, with gentle mixing.

  • Quenching (Optional):

    • To cap any unreacted BCN groups, add a 10-fold molar excess of a small molecule azide quenching reagent and incubate for an additional 1-2 hours at room temperature.

  • Final Purification and Characterization:

    • Purify the final protein-protein conjugate from unreacted Protein A-linker-BCN and excess Protein B-N₃ using an appropriate chromatographic method (e.g., SEC or affinity chromatography).

    • Analyze the purified conjugate by SDS-PAGE, which should show a new band corresponding to the higher molecular weight of the conjugate. Further characterization can be performed using mass spectrometry and functional assays.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC by linking an azide-functionalized E3 ligase ligand (E3-N₃) and an azide-functionalized target protein ligand (POI-N₃) using this compound.

Materials:

  • E3 Ligase Ligand-N₃

  • Protein of Interest Ligand-N₃

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve E3-N₃ and this compound in anhydrous DMSO or DMF.

  • First Conjugation:

    • React E3-N₃ with a 3- to 5-fold molar excess of this compound at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (E3-linker-BCN).

  • Purification of the Intermediate:

    • Purify the E3-linker-BCN intermediate from excess bis-BCN linker using preparative HPLC.

  • Second Conjugation:

    • Dissolve the purified E3-linker-BCN and a 1.2-fold molar excess of POI-N₃ in DMSO or DMF.

    • Allow the reaction to proceed at room temperature for 4-16 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Quantitative Data Summary

The efficiency of SPAAC reactions is a critical parameter for successful bioconjugation. The following table summarizes typical reaction kinetics and conditions for BCN-azide cycloadditions. Note that specific rates can vary depending on the steric and electronic properties of the azide-containing molecule and the reaction conditions.

ParameterValueNotes
Second-Order Rate Constant (k₂) for endo-BCN ~0.29 M⁻¹s⁻¹ (with benzyl azide in CD₃CN/D₂O)The endo isomer of BCN is slightly more reactive than the exo isomer.
Typical Reaction Time 2-48 hoursDependent on reactant concentrations, temperature, and the specific biomolecules being conjugated.
Typical Reaction Temperature 4°C to 37°CThe reaction proceeds efficiently at room temperature, but lower temperatures can be used to maintain the stability of sensitive biomolecules.
pH Range 6.0 - 8.5The SPAAC reaction is generally insensitive to pH within this range.
Recommended Molar Ratio (Linker:Molecule 1) 5:1 to 10:1For the first conjugation step to favor mono-conjugation.
Recommended Molar Ratio (Intermediate:Molecule 2) 1:1.5 to 1:3For the second conjugation step.

Logical Relationships and Workflows

The following diagram illustrates the decision-making process and general workflow for a bioconjugation experiment using this compound.

G start Define Bioconjugation Goal (e.g., Protein-Protein Conjugate, PROTAC) prep_azide Prepare Azide-Functionalized Molecules (A-N₃ and B-N₃) start->prep_azide prep_linker Prepare this compound Stock Solution start->prep_linker first_conj Step 1: First Conjugation (A-N₃ + excess bis-BCN) prep_azide->first_conj prep_linker->first_conj purify1 Purify Mono-Conjugated Intermediate (A-linker-BCN) first_conj->purify1 characterize1 Characterize Intermediate (SDS-PAGE, MS) purify1->characterize1 second_conj Step 2: Second Conjugation (A-linker-BCN + B-N₃) characterize1->second_conj purify2 Purify Final Conjugate second_conj->purify2 characterize2 Characterize Final Conjugate (SDS-PAGE, MS, Functional Assays) purify2->characterize2 end Final Bioconjugate characterize2->end

References

Application Notes and Protocols for Experimental Design of PROTACs Utilizing bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[5] This document provides detailed application notes and protocols for the experimental design and evaluation of PROTACs synthesized with bis-PEG23-endo-BCN, a polyethylene glycol (PEG)-based linker. This linker features a long PEG chain to enhance solubility and cell permeability, and two endo-Bicyclononyne (BCN) moieties for efficient conjugation to azide-containing ligands via strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry".

Introduction to PROTAC Technology

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. This ubiquitination marks the protein for degradation by the 26S proteasome. Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules. This offers several advantages, including the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower doses.

The Role of the Linker

The linker component of a PROTAC is not merely a spacer but plays a crucial role in its overall efficacy. The length, rigidity, and composition of the linker dictate the geometry and stability of the ternary complex, which is a key determinant of successful protein degradation. PEG linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and cell permeability. The this compound linker provides a long, flexible PEG chain and two reactive handles for the straightforward assembly of PROTACs from azide-functionalized ligands.

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves a series of orchestrated molecular events. Understanding this pathway is essential for designing experiments to evaluate PROTAC function.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) PROTAC->PROTAC Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow

The evaluation of a novel PROTAC involves a multi-step process, from initial synthesis to in-depth cellular characterization.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Click Chemistry with this compound) Binding Binary & Ternary Complex Binding Affinity (SPR, ITC, FP) Synthesis->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Target_Engagement Cellular Target Engagement (NanoBRET, CETSA) Ubiquitination->Target_Engagement Degradation Protein Degradation (Western Blot, MS) Target_Engagement->Degradation Phenotypic Phenotypic Assays (Viability, Apoptosis) Degradation->Phenotypic

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of PROTACs synthesized with this compound.

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The this compound linker allows for a modular and efficient synthesis of PROTACs.

Materials:

  • Azide-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • This compound linker

  • Anhydrous, degassed solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion of the first coupling, add the azide-functionalized E3 ligase ligand (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for another 4-16 hours. Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final product by HRMS and NMR.

Ternary Complex Formation Assays

Assessing the formation and stability of the ternary complex is crucial for understanding PROTAC efficacy.

3.2.1. Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and the formation of the ternary complex.

Procedure:

  • Immobilize the biotinylated POI or E3 ligase onto a streptavidin-coated sensor chip.

  • Inject a series of concentrations of the PROTAC to determine the binary binding affinity.

  • To measure ternary complex formation, co-inject the PROTAC with the third component (either E3 ligase or POI) over the immobilized protein.

  • Analyze the sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).

3.2.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of interaction.

Procedure:

  • Load the POI into the sample cell and the PROTAC into the injection syringe.

  • Perform a series of injections of the PROTAC into the POI solution and measure the heat evolved or absorbed.

  • To assess ternary complex formation, pre-saturate the POI with the PROTAC and then titrate in the E3 ligase.

  • Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC

  • Reaction buffer

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody specific for the POI to visualize the formation of higher molecular weight ubiquitinated species.

Cellular Target Engagement Assays

These assays confirm that the PROTAC can bind to its intended targets within a cellular context.

3.4.1. NanoBRET™ Target Engagement Assay

Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the PROTAC.

Procedure:

  • Transfect cells with a vector expressing the POI or E3 ligase fused to NanoLuc® luciferase.

  • Treat the cells with a specific NanoBRET™ tracer and varying concentrations of the PROTAC.

  • Measure the bioluminescence resonance energy transfer (BRET) signal.

  • A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.

Protein Degradation Assays

The ultimate measure of PROTAC efficacy is the extent of target protein degradation.

3.5.1. Western Blotting

Principle: This is a standard method to quantify the levels of the target protein in cells following PROTAC treatment.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody and visualize the bands.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

3.5.2. Mass Spectrometry (MS)-Based Proteomics

Principle: MS allows for a global and unbiased quantification of changes in the proteome following PROTAC treatment.

Procedure:

  • Treat cells with the PROTAC or vehicle control.

  • Lyse the cells, extract proteins, and digest them into peptides.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Use quantitative proteomics software to identify and quantify changes in protein abundance between the PROTAC-treated and control samples.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Biophysical and Biochemical Characterization
PROTAC CompoundBinary Binding Affinity (KD, nM) POIBinary Binding Affinity (KD, nM) E3 LigaseTernary Complex Cooperativity (α)In Vitro Ubiquitination (EC50, nM)
PROTAC-X502005100
PROTAC-Y1001502250
Negative Control>10,000>10,000N/A>10,000
Table 2: Cellular Characterization
PROTAC CompoundCellular Target Engagement (IC50, nM)DC50 (nM)Dmax (%)
PROTAC-X752595
PROTAC-Y1208085
Negative Control>10,000>10,000<10
  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs with favorable physicochemical properties. The experimental protocols and data presentation guidelines outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of novel PROTAC degraders. A systematic approach, encompassing biophysical, biochemical, and cellular assays, is essential for the successful development of these promising therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assays of bis-PEG23-endo-BCN containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the stability and conformation of the ternary complex. The bis-PEG23-endo-BCN linker is a long, flexible polyethylene glycol (PEG)-based linker. This type of linker can provide sufficient length and flexibility to allow for optimal orientation of the target protein and E3 ligase for efficient ubiquitination. The bicyclononyne (BCN) group is a strained alkyne used for copper-free click chemistry, facilitating modular PROTAC synthesis.

These application notes provide a comprehensive guide to the essential cell-based assays for characterizing the activity of PROTACs containing a this compound linker. The protocols are designed to be detailed and accessible for researchers in drug discovery and development.

Key Cell-Based Assays for PROTAC Characterization

A thorough evaluation of a PROTAC's efficacy and mechanism of action requires a multi-faceted approach. The following assays are crucial for characterizing PROTACs containing a this compound linker:

  • Target Protein Degradation Assays: To quantify the primary pharmacological effect of the PROTAC.

  • Target Engagement Assays: To confirm that the PROTAC binds to its intended target and the E3 ligase within the cellular environment.

  • Ubiquitination Assays: To verify the PROTAC-induced ubiquitination of the target protein.

  • Downstream Signaling Pathway Analysis: To assess the functional consequences of target protein degradation.

  • Cell Viability and Cytotoxicity Assays: To evaluate the on-target and off-target effects of the PROTAC on cell health.

Target Protein Degradation Assays

The most fundamental measure of a PROTAC's activity is its ability to induce the degradation of the target protein.

Western Blotting

Western blotting is a widely used and robust method for quantifying changes in protein levels.

Protocol: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound containing PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Data Presentation: Target Protein Degradation by Western Blot

PROTAC Concentration (nM)2 hours (% Degradation)4 hours (% Degradation)8 hours (% Degradation)24 hours (% Degradation)
0 (Vehicle)0000
115356075
1040709095
100659298>99
10007095>99>99

Note: The data presented are illustrative and will vary depending on the specific PROTAC, target, and cell line.

HiBiT Assay for Live-Cell Target Degradation

The HiBiT protein tagging system provides a sensitive and quantitative method for monitoring protein degradation in real-time in living cells. This assay requires CRISPR/Cas9-mediated insertion of the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.

Protocol: HiBiT Assay for Target Protein Degradation

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein.

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.

    • Prepare serial dilutions of the this compound containing PROTAC in the appropriate assay medium.

    • Add the PROTAC to the cells.

  • Luminescent Signal Detection:

    • For endpoint assays, add the Nano-Glo® HiBiT Lytic Detection System reagent at the desired time points and measure luminescence.

    • For kinetic assays, add a live-cell substrate (e.g., Endurazine™) and measure luminescence at regular intervals over time.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to that of vehicle-treated wells.

    • Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Data Presentation: HiBiT Assay for PROTAC Potency and Efficacy

ParameterValue
DC50 8.5 nM
Dmax 96%
Time to 50% Degradation (at 100 nM) 1.5 hours

Note: The data presented are illustrative.

Target Engagement Assays

Confirming that the PROTAC engages with both the target protein and the E3 ligase in living cells is a critical step in elucidating its mechanism of action.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can measure the binding of a PROTAC to its targets in live cells.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation:

    • Transiently or stably express the target protein or E3 ligase (e.g., CRBN, VHL) as a fusion with NanoLuc® luciferase.

  • Cell Plating and Tracer Addition:

    • Plate the cells in a 96-well or 384-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the target protein or E3 ligase.

  • PROTAC Treatment and BRET Measurement:

    • Add increasing concentrations of the this compound containing PROTAC.

    • Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal.

    • Determine the half-maximal inhibitory concentration (IC50) for target engagement.

Data Presentation: NanoBRET™ Target Engagement

TargetIC50 (nM)
Target Protein 25
E3 Ligase (e.g., Cereblon) 150

Note: The data presented are illustrative.

Ubiquitination Assays

Demonstrating that the PROTAC induces the ubiquitination of the target protein provides direct evidence of its mechanism of action.

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay involves immunoprecipitating the target protein and then probing for ubiquitin via Western blot.

Protocol: In-Cell Ubiquitination Assay

  • Cell Treatment:

    • Treat cells with the this compound containing PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody against the target protein conjugated to beads (e.g., protein A/G).

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A ladder-like pattern of higher molecular weight bands indicates polyubiquitination.

Downstream Signaling Pathway Analysis

Degradation of a target protein is expected to modulate its downstream signaling pathways.

Protocol: Downstream Signaling Pathway Analysis

  • Cell Treatment and Lysis:

    • Treat cells with the this compound containing PROTAC for a time course sufficient to observe changes in downstream signaling (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Perform Western blotting as described previously, using primary antibodies against key downstream signaling proteins (e.g., phosphorylated forms of kinases, transcription factors).

Data Presentation: Downstream Signaling Modulation

Downstream MarkerFold Change (vs. Vehicle) at 24 hours
Phospho-Protein X (activated) 0.2
Transcription Factor Y (total) 1.8

Note: The data presented are illustrative.

Cell Viability and Cytotoxicity Assays

It is essential to assess the impact of the PROTAC on cell viability to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Assay Procedure:

    • After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Measure luminescence and calculate the half-maximal growth inhibitory concentration (GI50).

Data Presentation: Cell Viability

ParameterValue
GI50 50 nM

Note: The data presented are illustrative.

Diagrams

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a this compound containing PROTAC.

Experimental Workflow for PROTAC Characterization

experimental_workflow start Start: PROTAC Synthesis (this compound linker) degradation 1. Target Protein Degradation (Western Blot, HiBiT) start->degradation engagement 2. Target Engagement (NanoBRET) start->engagement ubiquitination 3. Ubiquitination Assay (IP-Western) degradation->ubiquitination data_analysis Data Analysis & Interpretation engagement->data_analysis downstream 4. Downstream Signaling (Western Blot) ubiquitination->downstream viability 5. Cell Viability (CellTiter-Glo) downstream->viability viability->data_analysis end End: PROTAC Candidate Selection data_analysis->end

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Logical Relationship of PROTAC-Induced Eventsdot

logical_relationship permeability Cell Permeability target_binding Target Binding permeability->target_binding e3_binding E3 Ligase Binding permeability->e3_binding ternary_formation Ternary Complex Formation target_binding->ternary_formation e3_binding->ternary_formation ubiquitination Target Ubiquitination ternary_formation->ubiquitination degradation Target Degradation ubiquitination->degradation functional_outcome Functional Outcome degradation->functional_outcome

References

Application Notes and Protocols for Synthesis of Azide-Tagged Proteins for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively modify proteins is a cornerstone of modern chemical biology and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, allowing for the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This technology relies on the specific and rapid reaction between a strained cyclooctyne and an azide.[1] A critical prerequisite for utilizing SPAAC is the efficient and site-specific incorporation of an azide handle into the protein of interest.

These application notes provide detailed protocols for the synthesis of azide-tagged proteins, their subsequent labeling via SPAAC, and quantitative data to guide experimental design. Three primary methods for introducing azides into proteins are covered: metabolic labeling, site-specific incorporation of unnatural amino acids, and enzymatic labeling.

Methods for Azide-Tagging Proteins

There are several robust methods to introduce azide functionalities into proteins, each with distinct advantages and applications.

  • Metabolic Labeling: This approach involves introducing azide-containing biosynthetic precursors (e.g., amino acids or sugars) to cells, which are then incorporated into proteins by the cell's natural metabolic machinery.[3][4] This method is particularly useful for labeling populations of newly synthesized proteins or specific classes of post-translationally modified proteins, such as glycoproteins.

  • Site-Specific Incorporation of Unnatural Amino Acids (UAA): Genetic code expansion techniques enable the incorporation of an azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF), at a specific site within a protein's sequence. This provides precise control over the location of the azide tag, making it ideal for structure-function studies and the generation of homogenous protein conjugates.

  • Enzymatic Labeling: Specific enzymes can be utilized to attach azide-containing probes to proteins. For example, N-myristoyltransferase (NMT) can append an azide-functionalized myristic acid analog to the N-terminus of a target protein. This method offers high specificity for the target protein and reaction site.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol describes the labeling of newly synthesized proteins in mammalian cells using the methionine analog, L-azidohomoalanine (AHA).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore, DBCO-biotin)

  • Protease inhibitors

Procedure:

  • Methionine Depletion: Wash cells with warm PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.

  • AHA Labeling ("Pulse"): Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 1-4 hours.

  • Cell Harvest and Lysis: Wash cells twice with cold PBS. Lyse the cells in lysis buffer supplemented with protease inhibitors on ice.

  • SPAAC Reaction: Add the cyclooctyne-conjugated probe to the cell lysate to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Analysis: The labeled proteins can be visualized by in-gel fluorescence (if a fluorescent probe was used) or detected by western blot after affinity purification (if a biotin probe was used).

Protocol 2: Site-Specific Labeling of a Protein with p-Azidophenylalanine (AzF)

This protocol outlines the expression and labeling of a protein with a site-specifically incorporated AzF residue in E. coli.

Materials:

  • E. coli expression strain containing the gene of interest with an amber stop codon (TAG) at the desired labeling site and a plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair for AzF.

  • LB medium and appropriate antibiotics.

  • p-Azidophenylalanine (AzF).

  • IPTG for induction.

  • Purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • Cyclooctyne-conjugated probe.

Procedure:

  • Expression: Grow the E. coli culture in the presence of AzF (typically 1 mM) to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Purification: Harvest the cells and purify the azide-tagged protein using standard chromatography techniques.

  • SPAAC Reaction: Mix the purified azide-tagged protein with a 5- to 10-fold molar excess of the cyclooctyne-conjugated probe in a suitable buffer (e.g., PBS). Incubate for 1-12 hours at room temperature.

  • Analysis: The conjugation efficiency can be analyzed by SDS-PAGE, where a shift in the molecular weight of the labeled protein should be observed. Mass spectrometry can be used to confirm the covalent modification. A labeling yield of approximately 80% can be achieved in 120 minutes.

Protocol 3: Metabolic Labeling of Glycoproteins with Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

This protocol allows for the labeling of sialylated glycoproteins on the surface of mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293).

  • Complete cell culture medium.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Imaging medium.

Procedure:

  • Metabolic Labeling: Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. Incubate the cells for 48 hours.

  • SPAAC Reaction: Wash the cells with warm PBS. Add the DBCO-fluorophore (20-50 µM in pre-warmed medium) to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Wash the cells three times with PBS and visualize the labeled glycoproteins using fluorescence microscopy.

Quantitative Data

The efficiency of azide-tagging and the subsequent SPAAC reaction can be influenced by several factors, including the choice of reagents, reactant concentrations, and reaction time. The following tables summarize key quantitative data to aid in experimental design.

ParameterValueProtein/SystemReference
Azide Incorporation Efficiency
p-AzidophenylalanineExcellentAntibody fragment in E. coli
N-terminal Azide Labeling90%Angiotensin I, Ribonuclease A
SPAAC Reaction Conditions & Yields
Labeling Yield~80% in 120 minAzF-containing protein with ADIBO
Conjugation YieldQuantitativeAzF-containing antibody fragment
SPAAC Reaction Kinetics
Second-order rate constant (k₂)62 ± 12 M⁻¹s⁻¹Rhodopsin S144azF with Alexa488-DIBO
Second-order rate constant (k₂)~2 x 10⁻³ M⁻¹s⁻¹Early generation cyclooctynes

Visualizations

experimental_workflow_metabolic_labeling cluster_cell_culture Cell Culture cluster_spaac SPAAC Reaction cluster_analysis Analysis start Mammalian Cells labeling Incubate with Azido-Sugar (Ac₄ManNAz) or Azido-Amino Acid (AHA) start->labeling spaac_reagent Add DBCO-Probe (e.g., DBCO-Fluorophore) labeling->spaac_reagent reaction Incubation spaac_reagent->reaction wash Wash Cells reaction->wash analysis Fluorescence Microscopy or Flow Cytometry wash->analysis

Caption: Workflow for metabolic labeling and SPAAC reaction in live cells.

spaac_reaction_mechanism cluster_reactants Reactants cluster_product Product azide Azide-Tagged Protein (R-N₃) triazole Stable Triazole Linkage azide->triazole + cyclooctyne Strained Cyclooctyne (e.g., DBCO) cyclooctyne->triazole

Caption: The fundamental SPAAC reaction between an azide and a cyclooctyne.

pulse_chase_workflow cluster_pulse Pulse cluster_chase Chase cluster_analysis Analysis pulse_step Incubate cells with AHA to label newly synthesized proteins chase_step Replace with medium containing excess methionine pulse_step->chase_step time_points Collect samples at various time points chase_step->time_points lysis Cell Lysis time_points->lysis spaac SPAAC with Cyclooctyne-Biotin lysis->spaac purification Streptavidin Affinity Purification spaac->purification detection Western Blot purification->detection

Caption: Workflow for a SPAAC-based pulse-chase experiment.

References

Application Notes and Protocols for SPAAC with bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bis-PEG23-endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This hydrophilic and bifunctional linker is particularly well-suited for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other complex bioconjugates where precise control over molecular architecture and enhanced solubility are critical.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] The reaction's kinetics are driven by the ring strain of a cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN). The endo-diastereomer of BCN is noted for being slightly more reactive than its exo counterpart.

The this compound linker features two endo-BCN moieties connected by a 23-unit polyethylene glycol (PEG) chain. This design offers several advantages:

  • Bifunctionality: Allows for the sequential conjugation of two different azide-containing molecules.

  • Hydrophilicity: The long PEG chain enhances the aqueous solubility of the linker and the final conjugate, which is crucial for biological applications and can improve the pharmacokinetic properties of PROTACs.[4]

  • Flexibility and Length: The extended PEG spacer provides significant spatial separation between the conjugated molecules, which can be critical for optimizing the formation of stable and productive ternary complexes in PROTACs.[5]

These properties make this compound an ideal tool for the modular synthesis of PROTACs, facilitating the connection of a target protein ligand to an E3 ligase ligand.

Reaction Kinetics

The rate of the SPAAC reaction is quantified by the second-order rate constant (k₂), which is dependent on the specific BCN isomer, the azide, the solvent, and the temperature. The electron-rich nature of BCN leads to faster reaction rates with electron-poor azides. Below is a summary of representative kinetic data for endo-BCN with various azide-containing molecules.

Azide CompoundSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Benzyl AzideCD₃CN/D₂O (1:2)0.29
AzidobenzeneCD₃CN/D₂O (2:1)0.75
2,6-difluorophenylazideD₂O:CD₃CN (2:1)~6 (estimated)
Pyridinium derivativeNot specified~2

Note: The reactivity of BCN can be influenced by steric hindrance. While primary, secondary, and tertiary azides show similar reaction rates with the sterically non-demanding BCN, this can change with more hindered cyclooctynes.

Experimental Protocols

The following protocols describe the sequential conjugation of two azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) using this compound to form a final conjugate, such as a PROTAC.

Protocol 1: First SPAAC Reaction - Synthesis of Mono-Conjugate

This protocol details the reaction of the first azide-containing molecule with this compound. An excess of the bis-BCN linker is used to favor the formation of the mono-conjugated product.

Materials:

  • This compound

  • Molecule A-N₃ (e.g., an azide-functionalized E3 ligase ligand)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC system for reaction monitoring

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mM in DMF).

    • Prepare a stock solution of Molecule A-N₃ in the same solvent (e.g., 10 mM).

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the desired volume of the Molecule A-N₃ stock solution.

    • To this, add a 2 to 3-fold molar excess of the this compound stock solution. The use of excess linker minimizes the formation of a homodimer of Molecule A.

    • Adjust the final concentration of Molecule A-N₃ to be in the range of 1-5 mM.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C).

    • The reaction is typically complete within 2-12 hours. Monitor the progress of the reaction by analytical HPLC or LC-MS, observing the consumption of Molecule A-N₃ and the formation of the mono-adduct product.

  • Purification:

    • Upon completion, the mono-conjugated product (Molecule A-linker-BCN) can be purified from the excess this compound and any unreacted starting material using reversed-phase HPLC (RP-HPLC).

Protocol 2: Second SPAAC Reaction - Synthesis of the Final Conjugate

This protocol describes the reaction of the purified mono-conjugate with the second azide-containing molecule.

Materials:

  • Purified Molecule A-linker-BCN from Protocol 1

  • Molecule B-N₃ (e.g., an azide-functionalized target protein ligand)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and Preparative HPLC systems

Procedure:

  • Preparation of Reactants:

    • Dissolve the purified and lyophilized Molecule A-linker-BCN in the chosen anhydrous solvent to a known concentration (e.g., 5 mM).

    • Prepare a stock solution of Molecule B-N₃ in the same solvent (e.g., 10 mM).

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the solution of Molecule A-linker-BCN.

    • Add a 1.2 to 1.5-fold molar excess of Molecule B-N₃ to the reaction mixture to ensure complete consumption of the mono-conjugate.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C).

    • The reaction is typically complete within 4-24 hours. Monitor the reaction progress by analytical HPLC or LC-MS, observing the consumption of the mono-conjugate and the formation of the final product (Molecule A-linker-Molecule B).

  • Final Purification:

    • Once the reaction is complete, purify the final conjugate using preparative RP-HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Purification of PEGylated Conjugates by HPLC

The purification of PROTACs and other molecules containing long PEG chains can be challenging. Reversed-phase and size-exclusion chromatography are common methods.

A. Reversed-Phase HPLC (RP-HPLC):

  • Column: A C4 or C18 column with a wide pore size (e.g., 300 Å) is recommended for large, PEGylated molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often necessary to resolve the PEGylated species from unreacted starting materials. An example gradient is 10-70% B over 30-40 minutes.

  • Detection: UV detection at an appropriate wavelength for the ligands (e.g., 254 nm or 280 nm) and/or an Evaporative Light Scattering Detector (ELSD) for molecules lacking a strong chromophore.

B. Size-Exclusion Chromatography (SEC):

  • SEC is useful for removing unreacted small molecules from a large PEGylated conjugate and for analyzing aggregation.

  • Column: Choose a column with a pore size appropriate for the molecular weight of the final conjugate.

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS).

  • Detection: UV detection and/or a refractive index (RI) detector.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex mediates Target Target Protein (e.g., BRD4) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex binds Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex recruited Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Proteasome->PROTAC releases Degraded Degraded Peptides Proteasome->Degraded degradation

Caption: Mechanism of PROTAC-mediated degradation of a target protein like BRD4.

Experimental Workflow for PROTAC Synthesis

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis and Characterization Start Start Materials: This compound Azide-Ligand A Azide-Ligand B Step1 Step 1: First SPAAC (Mono-conjugation) Start->Step1 Purify1 Purification 1 (RP-HPLC) Step1->Purify1 Step2 Step 2: Second SPAAC (Final Conjugation) Purify1->Step2 Purify2 Final Purification (Preparative RP-HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Conjugate Purify2->Final_PROTAC Analysis Characterization: - LC-MS - NMR - Purity Analysis (HPLC) Final_PROTAC->Analysis Bio_Assay Biological Evaluation: - Ternary Complex Formation - Target Degradation Assay (e.g., Western Blot, HiBiT) Analysis->Bio_Assay

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties. Long-chain polyethylene glycol (PEG) linkers, such as those derived from bis-PEG23-endo-BCN, are frequently employed to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands. The this compound linker is a PEG-based linker designed for click chemistry, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient conjugation of the target and E3 ligase ligands.

The purification of PROTACs, particularly those with long, flexible PEG linkers, presents unique challenges due to their high molecular weight, potential for conformational heterogeneity, and the presence of closely related impurities. This document provides detailed application notes and protocols for the successful purification of PROTACs synthesized using the this compound linker.

Purification Strategies and Methodologies

The primary method for the purification of PROTACs with long PEG linkers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity and is highly effective for purifying PEGylated compounds. Size-exclusion chromatography (SEC) can also be employed as an orthogonal method, separating molecules based on their hydrodynamic radius.

Key Considerations for RP-HPLC Purification:
  • Column Chemistry: C4 and C18 stationary phases are commonly used. For large, flexible PEGylated PROTACs, a C4 column may provide better peak shape and recovery, while a C18 column can offer higher resolution for closely related species.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. The gradient slope should be optimized to achieve the best separation of the desired product from starting materials and byproducts.

  • Temperature: Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and reduce viscosity, leading to better resolution.

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound-Containing PROTAC

This protocol provides a general framework for the purification of a PROTAC synthesized using a this compound linker. The specific parameters may require optimization based on the exact chemical nature of the target and E3 ligase ligands.

Materials and Equipment:

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or mobile phase A)

  • Preparative HPLC system with a UV detector

  • C4 or C18 reverse-phase preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B) for at least 5-10 column volumes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min (for a 19 mm ID column)

    • Detection Wavelength: 254 nm and/or a wavelength where the aromatic portions of the ligands have maximum absorbance.

    • Column Temperature: 40 °C

    • Gradient: A shallow gradient is often optimal for separating complex mixtures. An example gradient is provided in Table 1.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified PROTAC as a solid.

Table 1: Example Preparative RP-HPLC Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
45.0595
50.0595
51.0955
60.0955
Protocol 2: Characterization of Purified PROTAC

Following purification, it is essential to confirm the identity and purity of the PROTAC.

Table 2: Analytical Techniques for PROTAC Characterization

TechniqueInformation Provided
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight of the final PROTAC and assesses purity.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information and confirms the successful conjugation of all three components (target ligand, linker, and E3 ligase ligand).
Analytical RP-HPLC Determines the purity of the final product by assessing the percentage of the main peak area.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The workflow for this process is depicted below. A common target for PROTACs in cancer therapy is the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator that plays a role in the expression of oncogenes such as c-Myc.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_cellular_activity Cellular Mechanism Target_Ligand Target Ligand PROTAC Synthesized PROTAC Target_Ligand->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation Linker This compound Linker->PROTAC Crude_PROTAC Crude PROTAC PROTAC->Crude_PROTAC Purification RP-HPLC Crude_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization Pure_PROTAC Purified PROTAC Characterization->Pure_PROTAC Cellular_Entry Cellular Entry Pure_PROTAC->Cellular_Entry Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) Cellular_Entry->Ternary_Complex Ubiquitination Polyubiquitination of Target Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Outcome Target Protein Knockdown Degradation->Outcome

Figure 1: Overall workflow for PROTAC synthesis, purification, and cellular action.

The signaling pathway below illustrates the mechanism of a BRD4-targeting PROTAC. By inducing the degradation of BRD4, the PROTAC inhibits the transcription of oncogenes like c-Myc, leading to anti-proliferative effects in cancer cells.

BRD4_PROTAC_Pathway cluster_PROTAC_action PROTAC-Mediated Degradation cluster_downstream_effects Downstream Cellular Effects BRD4_PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitinated_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ubiquitinated_BRD4 Ubiquitination Proteasome 26S Proteasome Ubiquitinated_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc_Gene Transcription Inhibited cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Figure 2: Signaling pathway of a BRD4-targeting PROTAC.

Conclusion

The purification of PROTACs synthesized with long PEG linkers like this compound is a critical step in their development. RP-HPLC is a robust and versatile technique for this purpose. Careful optimization of chromatographic parameters is necessary to achieve high purity. The detailed protocols and methodologies presented in these application notes provide a solid foundation for researchers to successfully purify and characterize these promising therapeutic agents.

References

Application Notes and Protocols for Specific Protein Targeting Using bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of bis-PEG23-endo-BCN in the targeted degradation of specific proteins. This bifunctional linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Introduction to this compound

This compound is a high-purity, PEG-based linker molecule designed for the straightforward synthesis of heterobifunctional molecules, most notably PROTACs.[1][2] It features two bicyclo[6.1.0]nonyne (BCN) groups at either end of a 23-unit polyethylene glycol (PEG) spacer. The BCN groups are strained alkynes that readily and specifically react with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3]

The PEG spacer enhances the solubility and bioavailability of the resulting PROTAC molecule, while its length is a critical parameter for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC Ternary_Complex Ternary Complex Target Protein PROTAC E3 Ligase PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Proteasome 26S Proteasome Target_Protein->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target_Protein Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Data

The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C70H124N2O27
Molecular Weight 1425.73 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO and DCM
Storage Conditions -20°C, protect from light

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step sequential synthesis of a PROTAC molecule by conjugating an azide-functionalized target protein ligand (Ligand A-N₃) and an azide-functionalized E3 ligase ligand (Ligand B-N₃) to this compound.

Materials:

  • This compound

  • Ligand A-N₃ (azide-functionalized target protein ligand)

  • Ligand B-N₃ (azide-functionalized E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Preparative HPLC system for purification

Step 1: First SPAAC Reaction - Conjugation of Ligand A-N₃

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Add Ligand A-N₃ (1.0 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the mono-conjugated intermediate (Ligand A-BCN-PEG23-BCN).

Step 2: Second SPAAC Reaction - Conjugation of Ligand B-N₃

  • Dissolve the purified mono-conjugated intermediate (1.0 eq) in anhydrous DMF or DMSO.

  • Add Ligand B-N₃ (1.2 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule (Ligand A-PROTAC-Ligand B) by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow Start Start Step1 First SPAAC Reaction: This compound + Ligand A-N3 Start->Step1 Purification1 Purification of Mono-conjugated Intermediate Step1->Purification1 Step2 Second SPAAC Reaction: Intermediate + Ligand B-N3 Purification1->Step2 Purification2 Final PROTAC Purification Step2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End End Characterization->End

PROTAC synthesis workflow using this compound.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Complete cell culture medium

  • DMSO (for PROTAC stock solution)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized PROTAC.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

Signaling Pathway Example: Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target in cancer therapy. PROTACs targeting BRD4, often utilizing ligands like JQ1, have been extensively studied. The degradation of BRD4 leads to the downregulation of oncogenes such as MYC, resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 binds E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase recruits Proteasome Proteasome BRD4->Proteasome degraded by Chromatin Chromatin BRD4->Chromatin binds to acetylated histones E3_Ligase->BRD4 ubiquitinates BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation MYC_Gene MYC Oncogene BRD4_Degradation->MYC_Gene leads to downregulation of Chromatin->MYC_Gene regulates transcription of Transcription_Down Transcription Downregulation MYC_Gene->Transcription_Down Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Down->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Down->Apoptosis

Targeting the BRD4 signaling pathway with a PROTAC.

Conclusion

This compound is a versatile and efficient tool for the synthesis of PROTACs for targeted protein degradation. The protocols and information provided herein offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. Careful optimization of the linker length, ligand selection, and experimental conditions is crucial for the successful development of potent and selective PROTACs.

References

Application Notes and Protocols for bis-PEG23-endo-BCN in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis-PEG23-endo-BCN in live-cell imaging applications. This bifunctional linker, featuring a bicyclononyne (BCN) group, is a valuable tool for researchers employing bioorthogonal chemistry to study dynamic cellular processes. Its primary application lies in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, enabling the conjugation of molecules within living systems.

Introduction to this compound

This compound is a hydrophilic, polyethylene glycol (PEG)-based linker containing two terminal endo-BCN moieties. The BCN group is a strained alkyne that reacts efficiently and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][] The long PEG23 linker enhances solubility and can provide spatial separation between conjugated molecules.

A significant application of such linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] By incorporating an azide-bearing fluorescent probe, researchers can use this compound to synthesize fluorescently labeled PROTACs for live-cell imaging studies to monitor their localization, target engagement, and degradation kinetics in real-time.

Key Applications in Live-Cell Imaging

  • PROTAC-Mediated Protein Degradation: Visualize the localization and dynamics of fluorescently labeled PROTACs and monitor the degradation of a target protein in real-time.

  • Protein Tracking and Localization: Label and track the movement and localization of specific proteins within living cells.

  • Glycan Imaging: In conjunction with metabolic labeling using azide-modified sugars, this compound can be used to fluorescently label and visualize glycans on the cell surface or within intracellular compartments.

Quantitative Data for Live-Cell Imaging with BCN-Containing Probes

ParameterTypical RangeConsiderations
Probe Concentration 1 - 25 µMHigher concentrations can lead to increased background fluorescence and potential cytotoxicity. Optimal concentration should be determined empirically.
Labeling Time 10 - 60 minutesShorter times are preferable to minimize cellular stress. Longer incubation may be required for less efficient reactions.
Signal-to-Noise Ratio > 3:1Dependent on the fluorophore, probe concentration, and imaging system. Should be maximized to ensure clear visualization.
Photostability Fluorophore-dependentChoose photostable fluorophores for time-lapse imaging to minimize photobleaching.
Cell Viability > 90%Cytotoxicity should be assessed using standard assays (e.g., MTT, Trypan Blue) to ensure the observed effects are not due to cell death.

Experimental Protocols

Protocol 1: Live-Cell Imaging of PROTAC-Mediated Protein Degradation

This protocol describes a general workflow for synthesizing a fluorescent PROTAC using this compound and an azide-containing fluorophore, followed by live-cell imaging to monitor target protein degradation.

Materials:

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Ligand for target protein with a suitable functional group for conjugation

  • Ligand for an E3 ligase (e.g., pomalidomide for Cereblon)

  • Mammalian cells expressing the target protein (preferably endogenously tagged with a fluorescent protein like GFP for ratiometric analysis)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • High-resolution fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Fluorescent PROTAC Synthesis:

    • Synthesize the PROTAC molecule by conjugating the target protein ligand and the E3 ligase ligand to the this compound linker through appropriate chemical reactions.

    • React the synthesized PROTAC with the azide-functionalized fluorescent dye via SPAAC click chemistry in a suitable solvent.

    • Purify the fluorescently labeled PROTAC using chromatography (e.g., HPLC).

  • Cell Culture and Plating:

    • Culture the cells of interest in a suitable culture vessel.

    • Plate the cells on a glass-bottom imaging dish at an appropriate density to allow for individual cell imaging. Allow cells to adhere overnight.

  • Cell Labeling and Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the fluorescently labeled PROTAC to the cells at a predetermined optimal concentration.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at multiple time points (e.g., every 15-30 minutes for several hours) using appropriate filter sets for the fluorescently labeled PROTAC and the tagged target protein.

  • Image Analysis:

    • Quantify the fluorescence intensity of the labeled PROTAC and the target protein within individual cells over time using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the target protein fluorescence to a control signal to account for photobleaching.

    • Plot the normalized fluorescence intensity of the target protein over time to determine the degradation kinetics.

Protocol 2: General Protein Labeling in Live Cells via SPAAC

This protocol outlines the metabolic labeling of a protein of interest with an azide-containing amino acid followed by fluorescent labeling using a BCN-functionalized probe synthesized with this compound.

Materials:

  • This compound

  • Azide-containing amino acid (e.g., L-Azidohomoalanine, AHA)

  • Fluorescent dye with a suitable functional group for conjugation to BCN

  • Mammalian cells of interest

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Synthesis of BCN-Fluorophore Conjugate:

    • React one of the endo-BCN groups of this compound with a fluorescent dye containing a compatible functional group. This will leave the other BCN group available for reaction with the azide-labeled protein.

    • Purify the BCN-fluorophore conjugate.

  • Metabolic Labeling:

    • Wash the cells with PBS and then incubate them in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA at a concentration of 25-50 µM.

    • Incubate the cells for 4-16 hours to allow for the incorporation of AHA into newly synthesized proteins.

  • Fluorescent Labeling:

    • Wash the cells twice with PBS to remove unincorporated AHA.

    • Add the BCN-fluorophore conjugate, dissolved in complete medium or live-cell imaging medium, to the cells at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

PROTAC_Mechanism cluster_cell Live Cell PROTAC Fluorescent PROTAC (this compound based) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Synthesize Fluorescent Probe (e.g., PROTAC using This compound) C Add Fluorescent Probe to Cells A->C B Culture and Plate Cells in Imaging Dish B->C D Incubate for Labeling C->D E Wash to Remove Unbound Probe D->E F Live-Cell Imaging (Time-Lapse Microscopy) E->F G Image Processing and Quantitative Analysis F->G H Interpret Results G->H

Caption: Experimental Workflow for Live-Cell Imaging.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPAAC Reactions with bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing bis-PEG23-endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Troubleshooting Guide

Low or no reaction yield is a common issue in bioconjugation experiments. This guide provides a systematic approach to identifying and resolving potential problems.

Problem: Low or No Conjugation Yield

Potential CauseRecommended Action
Reagent Quality and Handling
Degraded this compoundEnsure proper storage of this compound at -20°C or -80°C, protected from light and moisture.[1] For stock solutions, use within one month when stored at -20°C or within six months at -80°C.[1]
Inactive Azide-Containing MoleculeVerify the purity and integrity of your azide-functionalized molecule using an appropriate analytical method (e.g., NMR, mass spectrometry).
Reaction Conditions
Suboptimal Molar RatioTitrate the molar ratio of this compound to the azide-containing molecule. A 2 to 4-fold molar excess of the limiting reagent is a good starting point.[2]
Low Reactant ConcentrationIncrease the concentration of both reactants. SPAAC is a second-order reaction, and higher concentrations can significantly increase the reaction rate.[3]
Inappropriate Buffer or pHThe reaction rate can be influenced by the buffer system and pH.[4] HEPES and borate buffers have been shown to facilitate higher reaction rates compared to PBS. The optimal pH range is typically between 7 and 8.5.
Incorrect Temperature or Reaction TimeWhile many SPAAC reactions proceed at room temperature, gentle heating to 37°C can increase the reaction rate. Extend the reaction time (e.g., 12-24 hours) and monitor progress using a suitable analytical technique like LC-MS or SDS-PAGE.
Presence of Interfering SubstancesAvoid buffers containing azides. Thiols can undergo a side reaction with BCN; if your protein has free cysteines, consider adding β-mercaptoethanol (β-ME) to suppress this thiol-yne addition.
Protein-Specific Issues
Steric HindranceIf the azide is located in a sterically hindered position on the protein, the reaction may be slow or inefficient. Consider engineering the azide into a more accessible location if possible.
Protein AggregationThe addition of PEG linkers, such as in this compound, generally improves the solubility of the conjugate. However, if aggregation is observed, consider optimizing the buffer (e.g., adjusting ionic strength), reducing the reaction temperature, or adding stabilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of endo-BCN reagents?

A1: endo-BCN is a highly reactive cyclooctyne. Its reaction rate with azides is influenced by the azide's structure. For primary, secondary, and tertiary alkyl azides, the second-order rate constants are in a similar range, typically between 0.012 and 0.024 M⁻¹s⁻¹.

Q2: How does the PEG linker in this compound affect the reaction?

A2: The polyethylene glycol (PEG) linker enhances the hydrophilicity and solubility of the molecule in aqueous buffers. This is particularly beneficial when working with biomolecules, as it can help prevent aggregation and improve reaction efficiency in physiological conditions.

Q3: Can I use organic co-solvents in my SPAAC reaction?

A3: Yes, organic co-solvents like DMSO or DMF can be used, especially to dissolve sparingly soluble reactants. However, for reactions involving proteins, it is crucial to keep the final concentration of the organic solvent low (typically below 10%) to avoid denaturation.

Q4: How stable is the triazole linkage formed in a SPAAC reaction with BCN?

A4: The 1,2,3-triazole ring formed is a highly stable aromatic heterocycle. It is resistant to hydrolysis and stable under a wide range of pH and temperature conditions, making it suitable for in vitro and in vivo applications.

Q5: Are there any known side reactions with endo-BCN reagents?

A5: The primary side reaction of concern is the thiol-yne addition with free cysteine residues on proteins. This can be mitigated by adding a small amount of a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture.

Quantitative Data

The following tables summarize key quantitative data for optimizing your SPAAC reactions with endo-BCN.

Table 1: Second-Order Rate Constants for endo-BCN with Various Azides

Azide TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
Primary Alkyl Azide0.024NMR study
Secondary Alkyl Azide0.012NMR study
Tertiary Alkyl Azide0.021NMR study
Benzyl Azide~0.14In CD₃CN/D₂O (3:1)

Data adapted from studies on BCN reactivity.

Table 2: Influence of Reaction Conditions on SPAAC Reaction Rates

ParameterConditionEffect on Reaction Rate
Buffer HEPES, BorateGenerally faster
PBSGenerally slower
pH 5 to 9Rate generally increases with higher pH (except in HEPES)
Temperature 25°C vs 37°CRate increases with temperature
Co-solvent Increasing water contentTends to increase reaction rate

General trends observed for SPAAC reactions that are applicable to BCN.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Reaction Buffer (e.g., HEPES, pH 7.5)

  • DMSO (if required for dissolving this compound)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Azide-Modified Protein:

    • Dissolve or dilute the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

  • Perform the Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound solution to the azide-modified protein solution.

    • Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle mixing.

  • Monitor the Reaction:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE, LC-MS).

  • Purify the Conjugate:

    • Once the reaction is complete, purify the protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-containing Molecule (R1-N3) Triazole Stable Triazole Conjugate Azide->Triazole Strain-Promoted Cycloaddition BCN This compound (R2-BCN) BCN->Triazole PROTAC_Workflow cluster_synthesis PROTAC Synthesis POI_ligand Azide-modified Protein of Interest (POI) Ligand Reaction SPAAC Reaction POI_ligand->Reaction E3_ligand Azide-modified E3 Ligase Ligand E3_ligand->Reaction Linker This compound Linker->Reaction PROTAC PROTAC Molecule Reaction->PROTAC Troubleshooting_Tree Start Low/No Yield CheckReagents Check Reagent Quality and Handling Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckProtein Investigate Protein- Specific Issues Start->CheckProtein DegradedBCN Use fresh this compound CheckReagents->DegradedBCN Degraded BCN? InactiveAzide Verify azide integrity CheckReagents->InactiveAzide Inactive Azide? OptimizeRatio Titrate molar ratio CheckConditions->OptimizeRatio Suboptimal ratio? IncreaseConc Increase reactant concentrations CheckConditions->IncreaseConc Low concentration? ChangeBuffer Change buffer/pH CheckConditions->ChangeBuffer Wrong buffer/pH? StericHindrance Assess steric hindrance CheckProtein->StericHindrance Steric hindrance? Aggregation Address aggregation CheckProtein->Aggregation Aggregation?

References

common side reactions with bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of bis-PEG23-endo-BCN. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional linker molecule. It consists of two bicyclo[6.1.0]nonyne (BCN) groups attached to either end of a 23-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, specifically in copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The BCN groups react selectively with azide-functionalized molecules to form stable triazole linkages. This reagent is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target-binding ligand and an E3 ligase ligand.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C and protected from light.[2] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to one month, also with protection from light.[2] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]

Q3: What are the most common side reactions observed with this compound?

A3: The most significant side reaction of the BCN group is its reactivity with thiols (thiol-yne addition), which are present in molecules like cysteine residues in proteins or thiol-containing buffers (e.g., dithiothreitol - DTT). This can lead to non-specific labeling and a reduction in the desired azide-specific conjugation. Additionally, under certain intracellular conditions, particularly in oxidative environments, the BCN group can be susceptible to degradation. The PEG linker itself can be prone to oxidation over time if not stored properly.

Q4: How can the thiol-yne side reaction be minimized?

A4: There are two primary strategies to mitigate the undesired reaction of BCN with thiols:

  • Thiol Blocking: Pre-treating your protein or sample with a thiol-blocking agent like iodoacetamide (IAM) can effectively cap free cysteine residues, preventing them from reacting with the BCN linker.

  • Competitive Inhibition: The addition of a low concentration of a small molecule thiol, such as β-mercaptoethanol (β-ME), can act as a scavenger for the BCN reagent, reducing its reaction with protein thiols. However, this will also consume the this compound, so stoichiometry should be carefully considered.

Q5: How does pH and buffer choice affect the SPAAC reaction with this compound?

A5: The rate of SPAAC reactions can be influenced by both pH and the buffer system used. Generally, slightly alkaline conditions (pH 7.5-8.5) can increase the reaction rate. Regarding buffer choice, some studies have shown that buffers like HEPES can lead to higher reaction rates compared to PBS. It is crucial to avoid amine-containing buffers like Tris if the conjugation strategy involves a preceding NHS ester reaction to introduce the azide or BCN group.

Troubleshooting Guide

This guide addresses specific issues that may arise during conjugation experiments with this compound.

Issue 1: Low Conjugation Yield

Low or no formation of the desired conjugate can be due to several factors. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Degradation of this compound Ensure proper storage conditions (-20°C, protected from light). Prepare fresh stock solutions in anhydrous DMSO before each experiment.
Inefficient Reaction Kinetics Optimize the reaction buffer and pH. Consider using HEPES buffer at a pH between 7.5 and 8.5. Increase the reaction time and/or temperature (e.g., room temperature or 37°C for 1-24 hours).
Steric Hindrance The azide group on the target molecule may be sterically inaccessible. The PEG23 linker on this compound helps to mitigate this, but if the problem persists, redesigning the azide-labeled molecule may be necessary.
Inaccurate Quantification of Reactants Ensure accurate concentration determination of both the azide-containing molecule and the this compound solution.
Presence of Competing Thiols If your sample contains free thiols, they can react with the BCN groups. See the protocol below for mitigating thiol-yne reactions.
Issue 2: Non-Specific Labeling or Multiple Products

The appearance of unexpected products or background labeling is often due to side reactions.

Potential Cause Recommended Solution
Thiol-Yne Side Reaction Free thiols in the sample are reacting with the BCN groups. Pre-treat the sample with iodoacetamide (IAM) to block free thiols. A detailed protocol is provided below.
Degradation of the Conjugate The reaction product may be unstable under the experimental or storage conditions. Analyze the stability of the conjugate at different pH values and temperatures.
Impure Starting Materials Verify the purity of both the azide-functionalized molecule and the this compound using analytical techniques like HPLC or mass spectrometry.

Quantitative Data Summary

The following table provides a comparison of the reaction rates for the desired SPAAC reaction and the common thiol-yne side reaction.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Notes
SPAAC BCN and Benzyl Azide~0.1 - 0.3The desired bioorthogonal reaction.
Thiol-Yne Addition BCN and β-mercaptoethanol (βME)~10⁻⁴This side reaction is significantly slower than SPAAC but can still lead to non-specific labeling, especially with high concentrations of thiols or long reaction times.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol outlines a general workflow for conjugating an azide-functionalized protein with this compound.

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be kept below 10%.

    • Incubate the reaction at room temperature or 37°C with gentle mixing. Reaction times can range from 1 to 24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the conjugation using an appropriate analytical method such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted this compound and other reagents using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Mitigation of Thiol-Yne Side Reactions with Iodoacetamide (IAM) Treatment

This protocol describes the pre-treatment of a protein sample with IAM to block free thiols before the SPAAC reaction.

  • Preparation for IAM Treatment:

    • Dissolve the protein sample containing free thiols in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare a fresh stock solution of iodoacetamide (IAM) in the same buffer or water.

  • IAM Incubation:

    • Add a 10- to 20-fold molar excess of IAM to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Removal of Excess IAM:

    • Remove unreacted IAM using a desalting column or dialysis against the desired reaction buffer for the subsequent SPAAC reaction.

  • SPAAC Reaction:

    • Proceed with the general SPAAC conjugation protocol as described in Protocol 1.

Visualizations

SPAAC_Reaction SPAAC Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Azide_Molecule Azide-Functionalized Molecule Conditions Aqueous Buffer (e.g., HEPES, pH 7.5) Room Temperature Azide_Molecule->Conditions BCN_Linker This compound BCN_Linker->Conditions Conjugate Stable Triazole-Linked Conjugate Conditions->Conjugate

Caption: Workflow of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low or No Conjugate Observed Check_Reagents Verify Reagent Stability and Concentration Start->Check_Reagents Optimize_Conditions Optimize Reaction (pH, Buffer, Time, Temp) Check_Reagents->Optimize_Conditions Check_Thiols Presence of Free Thiols? Optimize_Conditions->Check_Thiols Block_Thiols Pre-treat with IAM Check_Thiols->Block_Thiols Yes Re-run_Reaction Re-run SPAAC Reaction Check_Thiols->Re-run_Reaction No Block_Thiols->Re-run_Reaction Success Successful Conjugation Re-run_Reaction->Success Problem Solved Contact_Support Consult Technical Support Re-run_Reaction->Contact_Support Problem Persists Side_Reaction_Pathway Desired Reaction vs. Side Reaction cluster_desired Desired Pathway (SPAAC) cluster_side Side Reaction (Thiol-Yne) BCN This compound Azide Azide BCN->Azide Fast Thiol Thiol (e.g., Cysteine) BCN->Thiol Slow Triazole Stable Triazole Azide->Triazole Thioether Thioether Adduct Thiol->Thioether

References

troubleshooting poor solubility of bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: bis-PEG23-endo-BCN

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) components. The long polyethylene glycol (PEG) chains increase its hydrophilicity, while the bicyclononyne (BCN) groups are hydrophobic.[1][2] This dual nature means that while it is readily soluble in some organic solvents, achieving high concentrations in purely aqueous solutions can be challenging and often requires the use of a co-solvent.[1][3]

Q2: The compound arrived as a colorless to light yellow oil. Is this normal and how should I handle it for accurate weighing?

A2: Yes, the expected appearance of this compound is an oil.[4] To handle it for reconstitution, it is recommended to warm the vial briefly to ensure homogeneity, then centrifuge it to collect all the oil at the bottom. The compound can then be dissolved directly in the vial by adding the appropriate solvent.

Q3: What is the recommended solvent for initial reconstitution of this compound?

A3: The primary recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the compound's solubility. A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.

Q4: My this compound is not dissolving completely, even in DMSO. What steps can I take?

A4: If you encounter poor solubility in DMSO, follow these troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO.

  • Apply Mechanical Energy: Use an ultrasonic bath (sonication) to aid dissolution. This is often necessary to reach higher concentrations.

  • Gentle Warming: Warm the solution briefly to 30-37°C. Avoid excessive or prolonged heating, as this can degrade the compound.

  • Vortexing: Mix thoroughly using a vortex mixer for several minutes.

Q5: How do I prepare a working solution in an aqueous buffer, such as PBS, from my DMSO stock?

A5: Due to the compound's limited solubility in purely aqueous media, a co-solvent method is required. Abruptly diluting the DMSO stock into a buffer can cause precipitation. The recommended method is a sequential addition process:

  • Prepare the concentrated stock solution in DMSO first.

  • For in vivo preparations, you may need additional co-solvents. A typical protocol involves adding the DMSO stock to PEG300, mixing, then adding a surfactant like Tween-80, mixing again, and finally adding the saline or buffer solution.

  • For in vitro use, add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q6: My compound precipitated out of solution after diluting it into my aqueous buffer. What causes this and how can I prevent it?

A6: Precipitation occurs when the final concentration of this compound exceeds its solubility limit in the final buffer system. This is often due to an insufficient amount of organic co-solvent (DMSO) in the final mix.

  • Prevention:

    • Increase the percentage of the organic co-solvent in the final solution.

    • Lower the final concentration of the this compound.

    • Ensure the DMSO stock is added very slowly to the aqueous buffer with vigorous and continuous stirring or vortexing.

Q7: How should I properly store reconstituted this compound?

A7: Proper storage is critical to maintain the compound's stability.

  • Stock Solutions (in DMSO): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.

  • Aqueous Working Solutions: These should be prepared fresh on the day of use for best results.

Data Presentation: Solvent Recommendations

Solvent / SystemRoleRecommended Max. ConcentrationKey Considerations
Anhydrous DMSO Primary Stock Solution100 mg/mLMust be high-purity and anhydrous. Sonication may be required.
DMF Alternative Stock SolutionSimilar to DMSO (inferred)Ensure high purity.
Aqueous Buffer (e.g., PBS) Working Solution (In Vitro)Dependent on final % DMSORequires a DMSO co-solvent. Add DMSO stock slowly with vigorous mixing.
DMSO / PEG300 / Tween-80 / Saline Working Solution (In Vivo)≥ 2.5 mg/mLSolvents must be added sequentially. Prepare fresh before use.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Preparation: Allow the vial of this compound (appears as an oil) to come to room temperature. Centrifuge the vial briefly to ensure all material is at the bottom.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 100 mg/mL.

  • Dissolution: Vortex the vial vigorously for 2-3 minutes.

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes or until the solution is clear and all material is dissolved.

  • Storage: Aliquot the clear solution into low-retention tubes for single-use applications. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution (Example: 1 mg/mL in PBS)

  • Thaw Stock: Thaw a single aliquot of the 100 mg/mL DMSO stock solution.

  • Prepare Buffer: Dispense the required volume of PBS into a sterile conical tube.

  • Dilution: While vigorously vortexing the PBS, slowly add the required volume of the DMSO stock solution drop-by-drop to the buffer. For example, to make 1 mL of a 1 mg/mL solution, add 10 µL of the 100 mg/mL stock to 990 µL of PBS.

  • Final Mix: Continue to vortex for another 30-60 seconds after the addition is complete to ensure homogeneity.

  • Use Immediately: Use the freshly prepared aqueous solution for your experiment without delay.

Visualization

G start Start: Reconstitute This compound solvent_choice Use fresh, anhydrous DMSO as the initial solvent. start->solvent_choice dissolved_check1 Is the compound fully dissolved? solvent_choice->dissolved_check1 mechanical_aid Apply mechanical aid: 1. Vortex vigorously 2. Use ultrasonic bath dissolved_check1->mechanical_aid No success Stock Solution Ready (Store at -80°C) dissolved_check1->success Yes dissolved_check2 Is the compound fully dissolved? mechanical_aid->dissolved_check2 thermal_aid Apply gentle warming (30-37°C) dissolved_check2->thermal_aid No dissolved_check2->success Yes dissolved_check3 Is the compound fully dissolved? thermal_aid->dissolved_check3 dissolved_check3->success Yes fail Consult Technical Support: - Check compound purity - Verify solvent quality dissolved_check3->fail No aqueous_prep Preparing Aqueous Solution: Add DMSO stock to buffer slowly with vigorous mixing. success->aqueous_prep precipitate_check Did the compound precipitate? aqueous_prep->precipitate_check aqueous_success Aqueous Solution Ready (Use immediately) precipitate_check->aqueous_success No aqueous_fail Troubleshoot Aqueous Prep: 1. Lower final concentration 2. Increase % of co-solvent precipitate_check->aqueous_fail Yes

Caption: Troubleshooting workflow for dissolving this compound.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during PROTAC development, with a focus on linker-related issues.

Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is not merely a spacer but a critical component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2] Its primary role is to position the target protein and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This complex is essential for the subsequent transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[]

The length of the PEG linker is a crucial parameter:

  • Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too Long: Conversely, an excessively long linker might result in a non-productive complex where the two proteins are not brought into close enough proximity for efficient ubiquitination. It can also lead to a higher entropic penalty upon binding, which can decrease potency.

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.

Q2: My PROTAC shows good binary binding to the target protein and the E3 ligase individually, but I don't observe any significant degradation. What could be the issue?

A2: This is a common challenge in PROTAC development and often points to issues with ternary complex formation. Even with high-affinity binders, the PROTAC may not be effective if it cannot induce a productive ternary complex.

Troubleshooting Steps:

  • Suboptimal Linker Length: The current linker length may not be suitable for forming a stable ternary complex. The required distance and geometry are highly specific to the target protein and E3 ligase pair.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even minor changes, such as adding or removing a few ethylene glycol units, can have a significant impact on degradation efficacy.

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets. The linker's properties, including its length and hydrophilicity, influence this.

    • Solution: Conduct cell permeability assays (e.g., PAMPA) to assess whether the PROTAC is reaching the cytoplasm. Modifying the linker to balance hydrophilicity and lipophilicity can improve permeability.

  • Cellular Efflux: The PROTAC might be actively transported out of the cells by efflux pumps, keeping intracellular concentrations too low.

    • Solution: Utilize cellular uptake and efflux assays to investigate this possibility. Co-dosing with known efflux pump inhibitors can help diagnose this issue.

  • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your experimental cell line.

    • Solution: Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your target cells using Western blot or qPCR.

Q3: I am observing a "hook effect" with my PROTAC. What causes this and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC molecules form separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) more readily than the productive ternary complex. These binary complexes are non-productive for degradation and effectively sequester the components needed for the ternary complex.

Mitigation Strategies:

  • Perform Detailed Dose-Response Studies: Test your PROTAC over a wide range of concentrations to clearly define the optimal concentration window for maximal degradation (Dmax) and to identify the onset of the hook effect.

  • Enhance Ternary Complex Cooperativity: The hook effect is less pronounced in systems with high positive cooperativity, where the formation of one binary complex enhances the binding of the second protein. Linker optimization is key to improving cooperativity.

  • Directly Evaluate Ternary Complex Formation: Use biophysical assays like SPR, ITC, or FRET to measure the stability and kinetics of ternary complex formation. This can provide direct evidence and guide linker redesign to favor the ternary state.

Q4: How does PEG linker composition, beyond just length, affect PROTAC performance?

A4: Linker composition is crucial as it influences a PROTAC's physicochemical properties, which are critical for its drug-like characteristics.

  • Solubility and Permeability: PEG linkers are widely used to improve the hydrophilicity and, consequently, the aqueous solubility of PROTACs. This can also help to improve cell permeability, although a careful balance must be struck to avoid excessive polarity.

  • Metabolic Stability: The linker can be a site of metabolic activity. Replacing metabolically liable alkyl chains with more stable PEG units can improve the PROTAC's half-life.

  • Conformational Rigidity: While flexible linkers like PEG chains are common, incorporating more rigid elements (e.g., piperazine or triazole rings) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency.

Quantitative Data: Linker Length vs. Efficacy

The optimal linker length is target-dependent and must be determined empirically. The following tables summarize published data illustrating the impact of PEG linker length on PROTAC efficacy, measured by half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Table 1: Impact of Linker Length on TBK1 Degradation

PROTAC Linker Length (atoms) DC50 (nM) Dmax (%)
< 12 No Degradation N/A
21 3 96
29 292 76

Note: This study highlights that a minimum linker length is required for activity, but excessive length can decrease potency.

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation

PROTAC Linker Linker Length (atoms) ER Degradation Efficacy
PROTAC 1 9 Moderate
PROTAC 2 12 High
PROTAC 3 16 Very High (Optimal)
PROTAC 4 19 Moderate
PROTAC 5 21 Low

Note: This study demonstrates a clear optimal linker length for ER degradation, with efficacy decreasing with both shorter and longer linkers.

Table 3: Impact of Linker Composition on CRBN Degradation

Linker Composition (9 atoms) CRBN Degradation in HEK293T cells
Alkyl Chain Concentration-dependent decrease
Three PEG Units Weak degradation

Note: This example shows that simply matching the length is not sufficient; the chemical composition of the linker profoundly impacts activity.

Visual Diagrams

The following diagrams illustrate key concepts and workflows related to PROTACs and linker optimization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds TC POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin TC->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC Mechanism of Action.

Linker_Optimization_Workflow start 1. Initial Design (Select POI/E3 Ligands) synthesis 2. Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis screening 3. In Vitro Degradation Screen (e.g., Western Blot, HiBiT) synthesis->screening dc50_dmax 4. Determine DC50 / Dmax screening->dc50_dmax decision Potent Degradation? dc50_dmax->decision decision->synthesis No (Redesign/Resynthesize) ternary 5. Biophysical Assays (SPR, ITC, FRET) Assess Ternary Complex decision->ternary Yes perm 6. Permeability & Stability (PAMPA, Microsomes) ternary->perm invivo 7. In Vivo Studies perm->invivo end Optimized PROTAC invivo->end

Caption: Workflow for PROTAC PEG Linker Optimization.

Troubleshooting_Tree start Problem: No/Poor Degradation q1 Good Binary Binding? start->q1 a1_no Action: Optimize Warhead/E3 Ligand q1->a1_no No q2 Ternary Complex Forms? (Test via SPR/ITC) q1->q2 Yes a2_no Action: Synthesize Linker Library (Vary Length/Composition) q2->a2_no No q3 Sufficient Cell Permeability? q2->q3 Yes a3_no Action: Modify Linker (Balance Hydrophilicity) q3->a3_no No q4 Proteasome-Dependent? (Test with MG-132) q3->q4 Yes a4_no Action: Investigate Alternative Degradation Pathways q4->a4_no No success Effective Degradation q4->success Yes

Caption: Troubleshooting Logic for Ineffective PROTACs.

Detailed Experimental Protocols

Accurate and reproducible data are essential for effective PROTAC development. Below are detailed protocols for key assays.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., in a 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical technique directly measures the formation and stability of the ternary complex.

  • Immobilization:

    • Immobilize a high-purity, His-tagged E3 ligase (e.g., VCB complex) onto a Ni-NTA biosensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase):

    • Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of samples containing a fixed, saturating concentration of the target protein mixed with increasing concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase.

    • An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (alpha), which indicates whether the binding of the target protein is enhanced (alpha > 1) or hindered (alpha < 1) in the presence of the PROTAC and E3 ligase.

Protocol 3: Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle-only control.

  • Reagent Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • If using MTT, add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the data to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

References

Technical Support Center: Stability of bis-PEG23-endo-BCN in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of bis-PEG23-endo-BCN in aqueous buffers. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions are typically prepared in organic solvents like DMSO and can be stored at -80°C for up to six months or at -20°C for one month, with protection from light.[1] It is highly recommended to prepare aqueous working solutions fresh on the day of use.[1]

Q2: How stable is the endo-BCN moiety in aqueous buffers?

The stability of the endo-BCN (bicyclo[6.1.0]nonyne) group is a critical factor and is influenced by the pH and composition of the aqueous buffer. While generally considered stable for bioorthogonal reactions, studies have shown that the BCN group can be susceptible to degradation under certain conditions.[1][2][3]

Q3: What is the effect of pH on the stability of this compound?

The stability of the endo-BCN moiety is pH-dependent. Some studies have observed degradation of BCN at neutral pH (around 7.0-7.4). Conversely, in some cellular environments, BCN has shown more stability at acidic pH compared to neutral pH. The endo-isomer of BCN can also be sensitive to strongly acidic conditions. Therefore, it is crucial to consider the pH of your buffer system and the duration of your experiment. For applications requiring prolonged incubation, it is advisable to assess the stability of this compound under your specific experimental conditions.

Q4: Are there any buffer components I should be cautious about when working with this compound?

Yes, certain components can affect the stability of the BCN group. For instance, the presence of thiols, such as in glutathione (GSH), can lead to the degradation of BCN. One study reported a half-life of a BCN derivative of approximately 6 hours in the presence of GSH. When designing your experiments, consider potential interactions with other molecules in your system, especially reducing agents or strong nucleophiles.

Q5: How does the PEG linker influence the stability of the molecule?

The polyethylene glycol (PEG) linker in this compound enhances the hydrophilicity and solubility of the molecule in aqueous media. While the PEG backbone itself is generally stable, the linkages between the PEG and the BCN moiety can be a factor. For instance, amide linkages are reported to be more stable than carbamate linkages.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity of this compound in a click reaction. Degradation of the BCN moiety prior to or during the experiment.Prepare fresh aqueous solutions of this compound for each experiment. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH. Consider performing a stability test of the compound in your specific buffer system.
Incompatibility of buffer components.Avoid buffers containing high concentrations of thiols or other strong nucleophiles. If their presence is unavoidable, minimize the incubation time of this compound in that buffer.
Inconsistent experimental results. Inconsistent stability of this compound across different experiments.Standardize the preparation and handling of your this compound solutions. Ensure consistent timing between solution preparation and use. Protect solutions from light.
Degradation during storage.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C) and protect from light.
Precipitation of this compound in aqueous buffer. Limited aqueous solubility.Although the PEG linker improves solubility, high concentrations in purely aqueous buffers may still lead to precipitation. Consider using a co-solvent like DMSO for initial dissolution before further dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Data Summary

Direct quantitative stability data for this compound in various aqueous buffers is limited in publicly available literature. However, the following table summarizes key stability-related findings for the endo-BCN moiety from different studies.

Condition Observation Reference
Neutral pH (in cell culture) BCN showed the lowest stability among several bioorthogonal groups, with 79% degradation after 24 hours.
Neutral pH (in PBS or cell lysate) No significant degradation was observed over 24 hours in one study.
pH 7.2 A BCN-containing compound showed some instability.
Acidic Conditions The endo-BCN moiety can be sensitive to strong acids, leading to hydration.
Presence of Glutathione (GSH) A BCN derivative had a half-life of approximately 6 hours.

Experimental Workflow for Stability Assessment

To ensure the integrity of this compound in your specific experimental setup, a stability assessment is recommended. The following workflow outlines a general procedure for such an analysis.

Stability_Workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound solution in the aqueous buffer of interest time_points Define time points for analysis (e.g., 0h, 2h, 6h, 12h, 24h) prep_solution->time_points incubate Incubate aliquots of the solution at the desired temperature time_points->incubate sample_collection At each time point, quench the reaction (e.g., by freezing or derivatization) incubate->sample_collection hplc_ms Analyze samples by HPLC-MS to quantify the remaining intact compound sample_collection->hplc_ms data_analysis Calculate the percentage of degradation and determine the half-life hplc_ms->data_analysis

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Preventing Thiol-Yne Side Reactions with BCN Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments involving BCN (bicyclo[6.1.0]nonyne) linkers. The focus is on preventing undesired thiol-yne side reactions to ensure specific and efficient labeling of target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed when using BCN linkers in bioconjugation?

A1: The most significant side reaction is the thiol-yne addition, where the strained alkyne of the BCN linker reacts with free thiol groups (-SH).[1][2][3] In biological samples, these thiol groups are most commonly found in cysteine residues of proteins.[1][2] This off-target reaction can lead to non-specific labeling, reduced efficiency of the desired azide-alkyne cycloaddition, and the formation of heterogeneous conjugates.

Q2: What is the mechanism of the thiol-yne side reaction?

A2: The thiol-yne reaction with BCN linkers typically proceeds through a radical-mediated or a nucleophilic addition mechanism. In the context of bioconjugation under physiological conditions, the reaction is often initiated by the addition of a thiyl radical to the alkyne, forming a vinyl sulfide. This vinyl sulfide can potentially react with a second thiol, leading to a double addition product.

Q3: How does the reactivity of BCN linkers with thiols compare to other cyclooctynes like DBCO?

A3: BCN linkers are generally more susceptible to thiol-yne side reactions compared to dibenzocyclooctyne (DBCO) linkers. However, BCN can be more stable in the presence of thiols than some other strained alkynes under specific conditions. The choice between BCN and DBCO often involves a trade-off between reaction kinetics with azides and stability towards thiols. DBCO generally exhibits faster reaction rates with azides.

Q4: Can the thiol-yne side reaction be completely eliminated?

A4: While complete elimination can be challenging in complex biological systems, the thiol-yne side reaction can be significantly minimized to a negligible level by employing appropriate strategies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during thiol-yne reactions with BCN linkers.

Problem Potential Cause Recommended Solution
Low yield of the desired azide-BCN conjugate. Competition from the thiol-yne side reaction.1. Thiol Blocking: Pre-incubate the sample with a thiol-alkylating agent like iodoacetamide (IAM). 2. Competitive Inhibition: Add a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture to compete with the thiols on the biomolecule of interest.
Non-specific labeling of proteins or other biomolecules. Reaction of the BCN linker with free cysteine residues or other available thiols.Implement the thiol blocking or competitive inhibition strategies described above.
Formation of unexpected adducts (e.g., double addition products). The vinyl sulfide intermediate formed from the initial thiol-yne reaction reacts with a second thiol molecule.Optimize the stoichiometry of reactants. Using a slight excess of the azide-containing molecule can favor the desired cycloaddition.
Difficulty in purifying the final conjugate. Presence of a heterogeneous mixture of products due to side reactions.Improve the specificity of the reaction by minimizing thiol-yne addition before proceeding with purification. Standard purification techniques like chromatography can then be more effective.

Experimental Protocols

Protocol 1: Thiol Alkylation using Iodoacetamide (IAM) to Prevent Thiol-Yne Side Reactions

This protocol describes the pre-treatment of a protein sample with IAM to block free cysteine residues before conjugation with a BCN-containing molecule.

Materials:

  • Protein sample containing free thiols

  • Iodoacetamide (IAM) solution (e.g., 100 mM in a suitable buffer)

  • BCN-linker reagent

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Dissolve the protein sample in the reaction buffer.

  • Add the IAM solution to the protein sample to a final concentration of 1-5 mM.

  • Incubate the mixture at room temperature for 30 minutes in the dark.

  • (Optional) Remove excess IAM using a desalting column or dialysis.

  • Proceed with the addition of the BCN-linker reagent for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Protocol 2: Competitive Inhibition using β-mercaptoethanol (βME)

This protocol utilizes βME as a competitive inhibitor to reduce the thiol-yne side reaction.

Materials:

  • Biomolecule sample

  • BCN-linker reagent

  • β-mercaptoethanol (βME)

  • Reaction buffer

Procedure:

  • Dissolve the biomolecule and the BCN-linker reagent in the reaction buffer.

  • Add βME to the reaction mixture at a concentration that effectively competes with the endogenous thiols (e.g., 10 mM), but be mindful that high concentrations could potentially interfere with the desired reaction.

  • Incubate the reaction under the desired conditions for the SPAAC reaction.

  • Monitor the reaction progress and purify the desired conjugate.

Visualizing Reaction Pathways and Workflows

To aid in understanding the processes involved, the following diagrams illustrate the key reactions and experimental workflows.

Thiol_Yne_Side_Reaction BCN BCN Linker Side_Product Thiol-Yne Adduct (Vinyl Sulfide) BCN->Side_Product Thiol-Yne Addition Thiol Free Thiol (-SH) (e.g., Cysteine) Thiol->Side_Product

Caption: Undesired thiol-yne side reaction with BCN linkers.

Prevention_Strategies cluster_alkylation Strategy 1: Thiol Alkylation cluster_competition Strategy 2: Competitive Inhibition Thiol_A Free Thiol (-SH) Blocked_Thiol Alkylated Thiol (Inactive) Thiol_A->Blocked_Thiol Alkylation IAM Iodoacetamide (IAM) IAM->Blocked_Thiol BCN BCN Linker Thiol_B Biomolecule Thiol BCN->Thiol_B Inhibited BCN_bME BCN-βME Adduct BCN->BCN_bME Side Reaction bME β-mercaptoethanol (βME) bME->BCN_bME

Caption: Strategies to prevent thiol-yne side reactions.

Experimental_Workflow Start Start: Protein Sample Pre_treatment Pre-treatment: Thiol Blocking (IAM) Start->Pre_treatment SPAAC SPAAC Reaction: Add Azide & BCN Linker Pre_treatment->SPAAC Purification Purification SPAAC->Purification Analysis Analysis: LC-MS, NMR Purification->Analysis End End: Pure Conjugate Analysis->End

References

PROTAC Synthesis Technical Support Center: Navigating the Challenges of Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating long polyethylene glycol (PEG) linkers. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing PROTACs with long PEG linkers?

Synthesizing PROTACs with long PEG linkers presents several key challenges:

  • Low Synthetic Yield and Purity: The multi-step nature of PROTAC synthesis, often involving coupling reactions between the warhead, E3 ligase ligand, and the long PEG linker, can lead to lower overall yields.[1][] Purification of the final PROTAC can be complicated by the flexible and often heterogeneous nature of long PEG chains, making it difficult to separate the desired product from starting materials and byproducts.[3]

  • Poor Solubility and Permeability: While PEG linkers are generally incorporated to enhance solubility, excessively long PEG chains can paradoxically increase the polar surface area to a degree that hinders cell permeability.[][5] This can negatively impact the PROTAC's bioavailability and efficacy. There is an optimal range for linker length to balance hydrophilicity and lipophilicity.

  • Difficult Purification: The inherent flexibility and potential polydispersity of long PEG linkers can lead to challenges in purification. Chromatographic separation can be difficult due to the similar properties of the desired product and PEG-related impurities.

  • Characterization Complexity: The flexibility of long PEG linkers can complicate structural characterization techniques like NMR, potentially leading to broad peaks. Furthermore, the polydispersity of some PEG reagents can result in a heterogeneous mixture of PROTACs with varying linker lengths, making characterization and analysis more complex.

  • Suboptimal Ternary Complex Formation: The length of the linker is a critical determinant for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too long may increase the distance between the two proteins, preventing the formation of a stable complex and reducing ubiquitination efficiency.

Q2: How does the length of the PEG linker affect the physicochemical properties and efficacy of a PROTAC?

The length of the PEG linker significantly influences a PROTAC's properties and function:

  • Solubility: PEG linkers are known to improve the aqueous solubility of PROTAC molecules. However, the overall solubility is a balance between the hydrophilic PEG chain and the often hydrophobic warhead and E3 ligase ligand.

  • Permeability: There is a complex relationship between PEG linker length and cell permeability. While shorter PEG linkers can improve permeability, excessively long chains can increase the polar surface area and reduce the ability of the PROTAC to cross cell membranes. In some cases, a flexible PEG linker can shield the polarity of the PROTAC through intramolecular hydrogen bonds (IMHBs), thereby enhancing permeability.

  • Ternary Complex Stability and Degradation Efficacy: The linker's length is crucial for achieving an optimal conformation for the ternary complex. A linker that is too short can cause steric hindrance, while a linker that is too long can lead to an unstable or non-productive complex, both resulting in reduced degradation efficiency (DC50 and Dmax).

Q3: What are the most common synthetic strategies for incorporating long PEG linkers into PROTACs?

The modular nature of PROTACs allows for convergent synthetic strategies. Common methods for attaching long PEG linkers include:

  • Amide Bond Formation: This is a widely used method involving standard peptide coupling reagents to connect the carboxylic acid and amine functionalities on the linker and the ligands.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for the final ligation step, known for its high yields and tolerance of various functional groups.

  • Solid-Phase Synthesis: This technique can simplify the purification process by immobilizing one of the PROTAC components on a solid support during the synthesis, allowing for easy removal of excess reagents and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield during coupling steps - Incomplete reaction.- Side reactions.- Steric hindrance from bulky ligands.- Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents. Use high-purity solvents and reagents.- Choose appropriate coupling reagents: For amide bond formation, consider using different coupling agents like HATU or HOBt/EDC.- Employ a different synthetic route: Consider changing the order of fragment coupling.
Difficulty in purifying the final PROTAC - Co-elution with starting materials or byproducts.- Polydispersity of the PEG linker.- "Greasy" nature of the PROTAC leading to poor chromatographic behavior.- Utilize orthogonal purification techniques: Combine normal-phase and reverse-phase chromatography. Consider preparative HPLC for final purification.- Use monodisperse PEG linkers: If possible, use PEG linkers with a defined length to avoid a mixture of products.- Modify chromatographic conditions: Experiment with different solvent systems, gradients, and stationary phases.
Poor solubility of the final PROTAC - High hydrophobicity of the warhead and/or E3 ligase ligand.- Insufficient contribution from the PEG linker.- Optimize linker length: A slightly longer or shorter PEG linker might improve overall solubility.- Introduce ionizable groups: Incorporating basic (e.g., piperazine) or acidic groups into the linker can enhance solubility in aqueous buffers.
Low or no target degradation in cellular assays - Poor cell permeability.- Inefficient ternary complex formation.- "Hook effect" at high concentrations.- Assess cell permeability: Use in vitro assays like PAMPA to evaluate permeability.- Synthesize a library of PROTACs with varying linker lengths: This allows for empirical determination of the optimal linker length for ternary complex formation.- Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations to identify a potential "hook effect".
Ambiguous characterization data (e.g., broad NMR peaks) - Conformational flexibility of the long PEG linker.- Presence of a mixture of conformers in solution.- Perform NMR at different temperatures: This can sometimes sharpen peaks by favoring a single conformation.- Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in assigning protons despite peak broadening.- Employ mass spectrometry: High-resolution mass spectrometry is crucial for confirming the molecular weight of the final product.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the final coupling of a warhead-PEG-amine fragment with an E3 ligase ligand-carboxylic acid.

Materials:

  • Warhead-PEGn-NH2 (1.0 eq)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Warhead-PEGn-NH2 dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PROTAC.

Visualizing the Workflow and Challenges

To better understand the processes involved in PROTAC synthesis and the associated challenges, the following diagrams illustrate the key workflows and logical relationships.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_coupling Coupling Reactions cluster_purification Purification & Characterization Warhead Warhead Coupling1 Amide Coupling / Click Chemistry Warhead->Coupling1 Linker Long PEG Linker Linker->Coupling1 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling1 Purification Purification (HPLC) Coupling1->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for the synthesis of PROTACs with long PEG linkers.

Troubleshooting_Decision_Tree Start Low PROTAC Efficacy Check_Purity Check Purity and Identity Start->Check_Purity Impure Impure/Incorrect Structure Check_Purity->Impure No Pure Pure Product Check_Purity->Pure Yes Re_Synthesize Re-synthesize / Re-purify Impure->Re_Synthesize Check_Permeability Assess Cell Permeability Pure->Check_Permeability Low_Permeability Low Permeability Check_Permeability->Low_Permeability Low Good_Permeability Good Permeability Check_Permeability->Good_Permeability Good Modify_Linker Modify Linker (Length/Composition) Low_Permeability->Modify_Linker Vary_Linker_Length Synthesize Library with Varying Linker Lengths Good_Permeability->Vary_Linker_Length Hook_Effect Check for Hook Effect Good_Permeability->Hook_Effect Optimize_Concentration Optimize Concentration Hook_Effect->Optimize_Concentration Yes No_Hook No Hook Effect Hook_Effect->No_Hook No

Caption: A decision tree for troubleshooting low PROTAC efficacy.

References

Technical Support Center: Optimizing the Synthesis of bis-PEG23-endo-BCN PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthetic yield of bis-PEG23-endo-BCN PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: The this compound is a heterobifunctional PROTAC linker based on a polyethylene glycol (PEG) chain.[1][2] It features two endo-bicyclononyne (BCN) groups, which are strained alkynes.[3] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[4][5] The long PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Q2: What is the mechanism of the reaction between this compound and azide-functionalized molecules?

A2: The reaction is a strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of the BCN group allows it to react efficiently with an azide without the need for a cytotoxic copper catalyst. This bioorthogonal reaction forms a stable triazole linkage.

Q3: What are the storage recommendations for the this compound linker?

A3: The this compound linker should be stored at -20°C and protected from light. If in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What are the key parameters to optimize for improving the synthetic yield?

A4: The key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of reactants, and the order of addition of the azide-functionalized molecules.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants The this compound linker and the azide-functionalized warhead or E3 ligase ligand may have different solubility profiles. Use a co-solvent system such as DMSO/water or DMF/water to ensure all reactants are fully dissolved. Gentle heating and sonication can aid in dissolution.
Suboptimal Reaction Temperature While SPAAC reactions can proceed at room temperature, gentle heating (e.g., to 37°C or 50°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Incorrect Stoichiometry The stoichiometry of the reactants is crucial. For a sequential reaction, a slight excess (1.1-1.2 equivalents) of the first azide-functionalized molecule is recommended. For a one-pot reaction, a 1:1:1 ratio of the linker to both azide molecules is a good starting point, but optimization may be required.
Degradation of BCN Moiety The BCN group can be susceptible to degradation in the presence of thiols or under strongly acidic or basic conditions. Ensure that buffers and reaction media are free from thiol-containing reagents.
Inaccurate Quantification of Reactants Ensure accurate concentration determination of all starting materials before initiating the reaction.
Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Intramolecular Cyclization The long, flexible PEG chain could potentially allow for intramolecular reactions if the linker reacts with a molecule that has both an azide and another reactive group. This is less of a concern with two separate azide-containing molecules. To favor intermolecular reactions, it is recommended to work at higher concentrations.
Side Reactions of Functional Groups Ensure that the azide-functionalized warhead and E3 ligase ligand do not contain other functional groups that could react under the experimental conditions.
Mono-substituted Product Predominance In a sequential synthesis, if the second reaction step has a low yield, you will have an abundance of the mono-substituted intermediate. Optimize the reaction conditions for the second step, including potentially increasing the concentration of the second azide molecule and extending the reaction time.
Difficulties in Product Purification
Potential Cause Troubleshooting Steps
High Molecular Weight and Polydispersity The final PROTAC product will have a high molecular weight, and the long PEG chain can lead to a broad peak in chromatography. Size exclusion chromatography (SEC) is often the most effective method for separating the large PROTAC from smaller unreacted starting materials.
Co-elution of Product and Starting Materials If the product and starting materials have similar retention times, consider using a different chromatography technique. Reverse-phase HPLC (RP-HPLC) with a suitable gradient can be effective for purifying large, PEGylated molecules. Ion-exchange chromatography (IEX) can also be used if the product and impurities have different charge properties.
Aggregation of the Final Product High concentrations of the final PROTAC, especially if it has hydrophobic components, can lead to aggregation. Purify and store the final product in a buffer that promotes solubility, which may include organic co-solvents or detergents at low concentrations.

Data Presentation

Table 1: Illustrative Synthetic Yields of a this compound PROTAC under Various Reaction Conditions.

Reaction Strategy Solvent System Temperature (°C) Stoichiometry (Linker:Azide 1:Azide 2) Reaction Time (h) Isolated Yield (%)
SequentialDMSO251 : 1.2 : 1.524 (step 1) + 24 (step 2)45-60
SequentialDMF/H₂O (4:1)371 : 1.1 : 1.312 (step 1) + 18 (step 2)55-70
One-potDMSO/PBS (1:1)251 : 1.1 : 1.14830-45
One-potAcetonitrile/H₂O (1:1)501 : 1.2 : 1.22440-55

Note: These are representative yields and will vary depending on the specific azide-functionalized molecules used.

Experimental Protocols

Protocol 1: Sequential Synthesis of a this compound PROTAC

This protocol describes the two-step synthesis of a PROTAC where the this compound linker is first reacted with one azide-functionalized molecule (e.g., the warhead) and then with a second azide-functionalized molecule (e.g., the E3 ligase ligand).

Step 1: Synthesis of the Mono-substituted Intermediate

  • Dissolution of Reactants: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF). In a separate vial, dissolve the first azide-functionalized molecule (Azide 1, 1.1 equivalents) in the same solvent.

  • Reaction Initiation: Add the solution of Azide 1 to the solution of the this compound linker.

  • Incubation: Stir the reaction mixture at 37°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate.

  • Purification (Optional): The mono-substituted intermediate can be purified by preparative HPLC to remove unreacted starting materials. Alternatively, the crude mixture can be used directly in the next step if the reaction has proceeded cleanly.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: To the solution containing the mono-substituted intermediate (1 equivalent), add the second azide-functionalized molecule (Azide 2, 1.3 equivalents).

  • Incubation: Stir the reaction mixture at 37°C for 18-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.

  • Purification: Purify the final product by preparative HPLC or size exclusion chromatography.

  • Characterization: Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Protocol 2: One-Pot Synthesis of a this compound PROTAC

This protocol describes the one-pot synthesis where the this compound linker is reacted with both azide-functionalized molecules simultaneously.

  • Dissolution of Reactants: Dissolve this compound (1 equivalent), the first azide-functionalized molecule (Azide 1, 1.1 equivalents), and the second azide-functionalized molecule (Azide 2, 1.1 equivalents) in a suitable solvent system (e.g., DMSO/PBS 1:1).

  • Incubation: Stir the reaction mixture at room temperature for 48 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the final product by preparative HPLC or size exclusion chromatography.

  • Characterization: Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_sequential Sequential Synthesis cluster_one_pot One-Pot Synthesis start_seq Start: this compound + Azide 1 react1 SPAAC Reaction 1 (e.g., 37°C, 12-24h) start_seq->react1 intermediate Mono-substituted Intermediate react1->intermediate purify1 Optional Purification (HPLC) intermediate->purify1 add_azide2 Add Azide 2 intermediate->add_azide2 purify1->add_azide2 react2 SPAAC Reaction 2 (e.g., 37°C, 18-24h) add_azide2->react2 final_protac_seq Final PROTAC react2->final_protac_seq purify_final_seq Final Purification (HPLC/SEC) final_protac_seq->purify_final_seq end_seq Characterization (NMR, MS) purify_final_seq->end_seq start_one Start: this compound + Azide 1 + Azide 2 react_one SPAAC Reaction (e.g., RT, 48h) start_one->react_one final_protac_one Final PROTAC react_one->final_protac_one purify_final_one Final Purification (HPLC/SEC) final_protac_one->purify_final_one end_one Characterization (NMR, MS) purify_final_one->end_one Ubiquitin_Proteasome_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC E1 E1 Ub-Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP E2 E2 Ub-Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->Ub_E1 Ub_E1->Ub_E2 Ub_E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->Ternary Troubleshooting_Logic Start Low Synthetic Yield? Solubility Check Reactant Solubility Start->Solubility Yes Temp Optimize Temperature Solubility->Temp Solubility OK Stoich Verify Stoichiometry Temp->Stoich Temp OK SideReactions Investigate Side Reactions Stoich->SideReactions Stoich. OK Purification Review Purification Strategy SideReactions->Purification No Side Reactions

References

BCN Moiety in Cellular Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the BCN (bicyclo[6.1.0]nonyne) moiety. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges related to BCN degradation in cellular environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of the BCN moiety in a cellular context?

A1: The degradation of the BCN moiety in cellular environments is primarily attributed to two main factors:

  • Reaction with Intracellular Nucleophiles: The most significant side reaction is the thiol-yne reaction, where the strained alkyne of the BCN group reacts with free thiol groups found in biomolecules, most notably cysteine residues in proteins and the abundant intracellular antioxidant, glutathione (GSH).[1][2] This can result in non-specific labeling and the formation of unintended conjugates.

  • Instability in Acidic Conditions: BCN can degrade under acidic conditions, such as those found in the endolysosomal compartments of cells or during certain experimental procedures like oligonucleotide synthesis.[2][3]

Q2: How does the linkage chemistry affect the stability of a BCN-containing probe?

A2: The linker used to attach the BCN moiety to your molecule of interest plays a critical role in its overall stability. Studies have shown that BCN attached via an amide bond is significantly more stable in biological media compared to a carbamate linkage .[3] Carbamate linkages have demonstrated instability in cellular environments, which can lead to premature cleavage of the BCN group. Therefore, for applications requiring prolonged incubation times, an amide linkage is recommended.

Q3: My BCN-labeled antibody shows reduced reactivity over time when incubated with cells. What could be the cause?

A3: Reduced reactivity of a BCN-labeled antibody upon cellular incubation is likely due to the degradation of the BCN moiety. In RAW264.7 macrophage cells, for instance, a significant percentage of BCN groups were found to be fully degraded after 24 hours. This degradation can be caused by the harsh chemical environment within phagosomes, which can include reactive oxygen species and acidic pH. Additionally, reaction with cell-surface thiols can also contribute to the loss of reactive BCN.

Q4: Can the BCN moiety react with other functional groups inside a cell besides thiols?

A4: While the thiol-yne reaction is the most prominent side reaction, the strained nature of the BCN alkyne makes it susceptible to reaction with other nucleophiles, although this is less commonly reported. Additionally, radicals can lead to the degradation of BCN. It's important to consider the complete cellular environment and the potential for other reactive species to be present.

Troubleshooting Guide

Issue 1: Low signal or no signal in strain-promoted alkyne-azide cycloaddition (SPAAC) experiments in live cells.
  • Possible Cause 1: BCN Degradation by Thiols.

    • Troubleshooting Step 1: Pre-block free thiols. Before introducing your BCN-labeled molecule, treat your cells with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM). This will reduce the pool of free thiols available to react with your BCN probe.

    • Troubleshooting Step 2: Use a competitive inhibitor. The addition of a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture can help to reduce the undesired reaction of BCN with thiols on your protein of interest.

  • Possible Cause 2: Unstable Linker.

    • Troubleshooting Step 1: Verify your linker chemistry. If you are using a BCN reagent with a carbamate linkage, consider switching to a more stable amide-linked version, especially for long-term experiments.

  • Possible Cause 3: Acid-induced Degradation.

    • Troubleshooting Step 1: Assess endosomal trafficking. If your target internalizes and traffics to acidic compartments like endosomes or lysosomes, the low pH could be degrading the BCN moiety. Consider using experimental approaches to neutralize the pH of these compartments, such as treatment with bafilomycin A1, to see if the signal improves.

Issue 2: High background or non-specific labeling.
  • Possible Cause 1: Thiol-yne Side Reaction.

    • Troubleshooting Step 1: Implement thiol blocking or competitive inhibition as described in "Issue 1, Possible Cause 1". This will minimize the non-specific conjugation of your BCN probe to cellular proteins via their cysteine residues.

Quantitative Data Summary

The stability of BCN can vary significantly depending on the cellular context and the specific chemical structure of the BCN-containing molecule.

ParameterCell LineIncubation TimeDegradation/InstabilityReference
BCN group stabilityRAW264.7 cells24 hours79% ± 1.8% of cells showed full degradation
DBCO group stabilityRAW264.7 cells24 hours36% ± 0.8% degradation
Acetylenyl group stabilityRAW264.7 & DC2.4 cellsUp to 24 hours<6% degradation
BCN-carbamate vs. BCN-amide linkageVarious mediaProlonged incubationCarbamate is less stable
BCN stability in acidic conditions (TCA vs. DCA)In solution30 minutesMore degradation in TCA than DCA

Experimental Protocols

Protocol 1: Assessing BCN Stability in Cell Lysate

This protocol provides a method to evaluate the stability of a BCN-containing molecule in a complex biological milieu without the complexities of live-cell uptake and trafficking.

  • Prepare Cell Lysate:

    • Culture the desired cell line (e.g., RAW264.7) to a sufficient density.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Incubation:

    • Incubate your BCN-containing molecule at a final concentration of 10-50 µM in the cell lysate at 37°C.

    • As a control, incubate the same concentration of your molecule in PBS.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • At each time point, perform a click reaction by adding an azide-functionalized fluorophore (e.g., AF488-azide).

    • Analyze the samples by a suitable method to quantify the remaining reactive BCN. This could be:

      • Flow Cytometry: If the BCN is attached to beads.

      • LC-MS: To directly measure the amount of intact BCN-molecule.

      • SDS-PAGE with fluorescence imaging: If the BCN is on a protein.

Protocol 2: In-Cell BCN Degradation Assay using Flow Cytometry

This protocol is adapted from methods used to quantify the degradation of bioorthogonal groups in phagocytic cells.

  • Cell Preparation:

    • Plate phagocytic cells (e.g., RAW264.7 macrophages) in a multi-well plate and allow them to adhere.

  • Incubation with BCN-beads:

    • Add fluorescent latex beads functionalized with BCN to the cells.

    • Incubate for various time points (e.g., 1, 4, 8, 24 hours) to allow for phagocytosis and processing.

  • Click Reaction and Staining:

    • After incubation, wash the cells to remove non-internalized beads.

    • Fix and permeabilize the cells.

    • Perform a click reaction by adding an azide-functionalized fluorophore of a different color than the beads (e.g., AF488-azide).

    • Wash the cells to remove excess fluorophore.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Gate on the bead-positive cell population using the bead's intrinsic fluorescence.

    • Within the bead-positive population, quantify the percentage of cells that have lost the click-reaction fluorescence, indicating degradation of the BCN moiety.

Visualizations

G cluster_0 Troubleshooting Workflow for Low SPAAC Signal start Low or No SPAAC Signal in Live Cells q1 Is your BCN probe linked via a carbamate? start->q1 sol1 Switch to a more stable amide-linked BCN probe. q1->sol1 Yes q2 Are free thiols a potential issue? q1->q2 No end Re-run Experiment sol1->end sol2 Pre-treat cells with a thiol-blocking reagent (e.g., NEM, IAM) or use a competitive inhibitor (e.g., βME). q2->sol2 Yes q3 Does your target traffic to acidic compartments? q2->q3 No sol2->end sol3 Use lysosomotropic agents to neutralize endosomal pH. q3->sol3 Yes q3->end No sol3->end

Caption: A troubleshooting decision tree for low SPAAC signal.

G cluster_1 BCN Side Reaction with Intracellular Thiols BCN BCN Moiety (Strained Alkyne) SideProduct Thiol-yne Adduct (Non-specific Conjugate) BCN->SideProduct + Thiol Intracellular Thiol (e.g., Glutathione, Cysteine) Thiol->SideProduct + LossOfSignal Loss of BCN for intended SPAAC reaction SideProduct->LossOfSignal

Caption: The thiol-yne side reaction pathway.

G cluster_2 Linker Stability Comparison Amide Amide Linkage (e.g., BCN-NH-) StabilityHigh Higher Stability in Cellular Environments Amide->StabilityHigh Carbamate Carbamate Linkage (e.g., BCN-O-CO-NH-) StabilityLow Lower Stability (Prone to Hydrolysis) Carbamate->StabilityLow

Caption: Comparative stability of amide vs. carbamate linkers.

References

PROTAC Cell Permeability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to PROTAC (Proteolysis-Targeting Chimera) cell permeability.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows high biochemical potency but is inactive in cellular assays. Could this be a permeability issue?

A: Yes, a common reason for the disconnect between biochemical and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] These properties can significantly hinder their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1][3] Even with high binding affinity in vitro, a PROTAC will not be effective if it cannot achieve a sufficient intracellular concentration to induce protein degradation.

Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

A: Several physicochemical properties are critical for PROTAC cell permeability. Key factors include:

  • Molecular Weight (MW): High molecular weights, typical for PROTACs, can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability. Studies suggest that the ability to adopt folded conformations that minimize the solvent-accessible 3D polar surface area (SA 3D PSA) in the apolar environment of the cell membrane is crucial for permeability.

  • Lipophilicity (LogP): An optimal lipophilicity range is important. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or unwanted retention within the membrane.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability. Strategies like replacing an amide bond with an ester can reduce the HBD count and have been shown to improve permeability.

  • Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): PROTACs are not static. The ability to form intramolecular hydrogen bonds can shield polar groups, reduce the effective molecular size and polarity, and facilitate cell permeability. This "chameleon-like" behavior, where the PROTAC adopts a more compact, less polar conformation in a lipid environment, is thought to be a key enabler of cell permeability for these large molecules.

Q3: How can I rationally design or modify my PROTAC to improve cell permeability?

A: Rational design and structural modification are key to overcoming permeability issues. Consider the following strategies:

  • Linker Optimization: The linker is the most flexible component for optimization.

    • Composition and Rigidity: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl rings has been shown to improve permeability. However, a trade-off can exist between permeability and ternary complex stability, so this must be carefully balanced. Linkers that facilitate folding and shielding of polar surface area are beneficial.

    • Length: Increasing linker length often increases MW, HBDs, or HBAs, which can decrease permeability.

  • Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing PROTACs that can form IMHBs can transform the molecule from a linear, polar structure into a more compact, "ball-like" shape, which aids in passing through the cell membrane's lipid bilayer.

  • Amide-to-Ester Substitution: Replacing amide bonds within the linker or at the point of attachment with esters reduces the number of hydrogen bond donors, which can significantly improve permeability.

  • E3 Ligase Ligand Choice: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC. While VHL-based PROTACs can be effective, they have sometimes been associated with poor membrane permeability. In contrast, many PROTACs in clinical development are based on the CRBN E3 ligase ligand, which may offer more favorable properties.

  • Prodrug Strategy: A prodrug approach can be used to mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can enhance cell permeability but may also further increase the molecular weight.

Troubleshooting Guide

Issue Possible Cause Recommended Action & Troubleshooting Steps
Low Degradation in Cells, High Biochemical Potency Poor cell permeability.1. Quantify Permeability: Use assays like PAMPA or Caco-2 to measure the apparent permeability coefficient (Papp). 2. Structural Modification: Systematically modify the linker (e.g., shorten length, increase rigidity, replace PEG with alkyl chains). 3. Reduce HBDs: Substitute amide bonds with esters. 4. Computational Modeling: Use molecular dynamics simulations to assess the PROTAC's ability to form folded, low-polarity conformations.
High Efflux Ratio in Caco-2 Assay PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).1. Identify Transporter: Use specific inhibitors in the Caco-2 assay to identify the responsible efflux pump. 2. Modify Structure: Alter the PROTAC structure to reduce recognition by the transporter. This can involve changing the E3 ligase ligand or modifying the linker. 3. Co-administration: In an experimental setting, co-administer a known efflux pump inhibitor to confirm the mechanism.
Inconsistent Results Between Permeability Assays (e.g., PAMPA vs. Caco-2) PAMPA only measures passive diffusion, while Caco-2 accounts for active transport and efflux.1. Analyze Both Datasets: A low PAMPA value but higher Caco-2 value may indicate active uptake. A high B-to-A permeability in Caco-2 indicates efflux. 2. Trust Cell-Based Assays for Biological Correlation: Caco-2 assays are generally more representative of in vivo intestinal absorption.
Poor PROTAC Recovery in Permeability Assays Low aqueous solubility or high non-specific binding to assay plates.1. Improve Solubility: Add solubilizing agents (e.g., BSA) to the assay buffer, ensuring they don't interfere with the assay. 2. Check for Adsorption: Use low-binding plates for the assay. 3. Optimize Assay Conditions: Adjust buffer pH or composition. For some PROTACs, solubility improves in simulated intestinal fluids (FeSSIF).

Quantitative Data Summary

The following table summarizes permeability data for a series of Androgen Receptor (AR) PROTACs, illustrating the impact of the E3 ligase ligand and linker on permeability as measured by Caco-2 assays.

PROTACE3 Ligase LigandLinkerPermeability (A to B) (10⁻⁶ cm s⁻¹)Permeability (B to A) (10⁻⁶ cm s⁻¹)Efflux Ratio
14 CereblonPEG1.714.18.4
20b VHLAlkyl0.350.24~0.7
20d VHLPEGNot Quantifiable8.6>12

Data sourced from a systematic investigation of AR PROTACs. A→B indicates permeability from the apical to basolateral side, mimicking absorption. B→A indicates basolateral to apical transport. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive, transcellular permeability and is a high-throughput, cell-free method for early-stage screening.

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Methodology:

  • Prepare Lipid Solution: Dissolve a synthetic lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

  • Prepare Plates: Use a 96-well microplate system with a donor plate and an acceptor plate. The filter plate (part of the donor assembly) will support the artificial membrane.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Coat Filter Membrane: Carefully pipette a small volume (~5 µL) of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving the lipid to impregnate the filter.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).

  • Start Assay: Add the donor solution to each well of the coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Analyze Samples: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe or Papp) using a formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer using methods like measuring Transepithelial Electrical Resistance (TEER) or assaying the flux of a low-permeability marker (e.g., Lucifer Yellow).

  • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Perform Permeability Assay (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Perform Permeability Assay (B to A): To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Analyze Samples: Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Intracellular Space PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub Ubiquitin Transfer Ternary->Ub Induces UbPOI Poly-ubiquitinated POI Ub->UbPOI Poly-ubiquitinates POI Proteasome Proteasome UbPOI->Proteasome Recruited to Degradation Degraded Peptides Proteasome->Degradation Degrades POI PROTAC_ext PROTAC PROTAC_ext->PROTAC Permeation Membrane Cell Membrane

Caption: Workflow of the PROTAC mechanism of action, from cell entry to target protein degradation.

Factors_Influencing_Permeability center PROTAC Cell Permeability MW Low Molecular Weight (MW) center->MW Improves PSA Low Polar Surface Area (PSA) center->PSA Improves LogP Optimal Lipophilicity (LogP) center->LogP Improves HBD Low H-Bond Donor Count center->HBD Improves IMHB Intramolecular H-Bonding (IMHB) / Folding center->IMHB Improves Linker Rigid / Optimized Linker center->Linker Improves

Caption: Key physicochemical properties and design strategies that influence PROTAC cell permeability.

PAMPA_Workflow start Start prep_donor Prepare Donor Plate with PROTAC Solution start->prep_donor coat_filter Coat Filter Plate with Artificial Lipid Membrane prep_donor->coat_filter assemble Assemble Donor/Acceptor Plate 'Sandwich' coat_filter->assemble incubate Incubate at Room Temperature assemble->incubate sample Separate Plates & Sample Donor/Acceptor Wells incubate->sample quantify Quantify PROTAC Conc. (LC-MS/MS) sample->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate end_node End calculate->end_node

Caption: A generalized experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

References

Validation & Comparative

A Head-to-Head Comparison of bis-PEG23-endo-BCN and DBCO Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimera (PROTAC) synthesis, the choice of linker is a critical determinant of success. This guide provides an in-depth, objective comparison of two prominent clickable linkers: bis-PEG23-endo-BCN and Dibenzocyclooctyne (DBCO)-based linkers. By examining their performance characteristics, supported by available data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their targeted protein degradation studies.

The modular nature of PROTACs, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, lends itself to streamlined synthesis strategies. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" stands out for its bioorthogonality and efficiency. Within this domain, bicyclo[6.1.0]nonyne (BCN) and DBCO are two of the most utilized cyclooctynes. This guide will focus on a bifunctional BCN linker, this compound, and compare it with commonly used DBCO-based linkers in the context of PROTAC assembly.

At a Glance: Key Differences Between BCN and DBCO Linkers

FeatureThis compoundDBCO Linkers
Structure Contains a bicyclo[6.1.0]nonyne (BCN) moiety; less bulky and non-aromatic.Contains a dibenzocyclooctyne (DBCO) moiety; bulkier and aromatic.
Reactivity with Azides Generally exhibits lower reaction kinetics compared to DBCO.Generally displays faster reaction kinetics due to higher ring strain.[1]
Stability More stable in the presence of reducing agents like TCEP.[2] However, it has shown lower stability to glutathione (GSH).Less stable in the presence of TCEP, but has demonstrated greater stability in some intracellular environments.[2]
Bifunctionality The "bis-" prefix indicates two reactive BCN groups, allowing for the sequential or simultaneous conjugation of two different molecules.Available in both monofunctional and bifunctional formats.
Lipophilicity Generally lower due to the absence of aromatic rings in the core structure.Higher due to the presence of two benzene rings.
Size The BCN group is smaller.The DBCO group is larger.

Performance Deep Dive: A Quantitative Comparison

The choice of linker can significantly impact these parameters by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The linker's length, flexibility, and chemical nature all play a role.[4]

Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN and DBCO Derivatives with Azides

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
DBCO derivativePrimary Azide~1.0
BCN derivativePrimary Azide~0.1
DBCO derivativeSecondary Azide~0.8
BCN derivativeSecondary Azide~0.08
DBCO derivativeTertiary Azide~0.01
BCN derivativeTertiary Azide~0.03

Note: The reactivity of cyclooctynes can be influenced by the specific azide reaction partner and the solvent system used. The data presented here is a general representation from various sources.

The faster kinetics of DBCO can be advantageous in achieving higher yields in the final PROTAC synthesis step, especially when working with low concentrations of reactants. However, the more consistent, albeit slower, reactivity of BCN with sterically hindered azides could be beneficial in certain contexts.

Experimental Protocols

The synthesis of PROTACs using either this compound or a DBCO linker typically involves a modular approach where the warhead and the E3 ligase ligand are synthesized with complementary reactive handles (an azide and a cyclooctyne). The final step is the SPAAC reaction.

Protocol 1: General Procedure for PROTAC Synthesis via SPAAC

Materials:

  • Azide-functionalized warhead or E3 ligase ligand.

  • This compound or DBCO-PEG-linker.

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF).

  • Reaction vial.

  • Stirring apparatus.

  • LC-MS for reaction monitoring.

  • Preparative HPLC for purification.

Procedure:

  • Dissolution: Dissolve the azide-functionalized component (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Linker: Add the BCN or DBCO linker (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific reactants and their concentrations. SPAAC reactions with DBCO are generally faster (1-4 hours) than with BCN (may require longer reaction times or gentle heating).

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

Materials:

  • Cultured cells expressing the target protein.

  • Synthesized PROTAC.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Warhead Linker E3 Ligand TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub Tagged Target Protein Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow start Design of Warhead and E3 Ligand with Complementary Click Handles (Azide/Alkyne) synthesis Synthesis of Azide- and Alkyne-Functionalized Warhead and E3 Ligand start->synthesis spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) synthesis->spaac linker Choice of Clickable Linker (this compound or DBCO-Linker) linker->spaac purification Purification of PROTAC (e.g., Preparative HPLC) spaac->purification characterization Characterization of PROTAC (LC-MS, NMR) purification->characterization evaluation Biological Evaluation characterization->evaluation degradation_assay Protein Degradation Assay (e.g., Western Blot) evaluation->degradation_assay dc50_dmax Determination of DC50 and Dmax degradation_assay->dc50_dmax

Caption: A typical workflow for the synthesis and evaluation of a PROTAC using click chemistry.

Conclusion and Recommendations

The choice between this compound and a DBCO linker for PROTAC synthesis is nuanced and depends on the specific requirements of the project.

Choose a DBCO linker when:

  • Rapid reaction kinetics are paramount: For high-throughput synthesis or when working with precious reagents at low concentrations, the faster kinetics of DBCO can be a significant advantage.

  • The azide-functionalized component is not sterically hindered: DBCO reacts most efficiently with accessible primary and secondary azides.

  • The experimental conditions do not involve strong reducing agents: DBCO's instability in the presence of TCEP should be a consideration.

Choose a this compound linker when:

  • Bifunctionality is required for complex PROTAC architectures: The two BCN groups allow for the creation of more elaborate PROTAC designs.

  • The synthetic route involves reducing agents: BCN's stability to TCEP makes it a more robust choice in such scenarios.

  • The azide-functionalized component is sterically hindered: BCN may offer more reliable, albeit slower, reactivity in these cases.

Ultimately, the optimal linker choice may require empirical validation. The provided protocols offer a starting point for researchers to synthesize and evaluate PROTACs with both types of linkers in their specific biological system. As the field of targeted protein degradation continues to evolve, a deeper understanding of how linker chemistry influences ternary complex formation and degradation efficiency will be crucial for the rational design of next-generation therapeutics.

References

Bridging the Gap: A Comparative Guide to PEG Linker Lengths in PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often nuanced, component of this design is the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse linker types, polyethylene glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.

The length of the PEG linker is a decisive factor in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy. This complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase, is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal linker length facilitates the ideal spatial arrangement and proximity between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[1] Therefore, meticulous optimization of the linker length is required for each specific target protein and E3 ligase pair.[1]

The General Mechanism of PROTAC Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the POI. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome. This process is catalytic, as the PROTAC molecule is released after ubiquitination and can engage with another POI and E3 ligase.[2][3]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 PROTAC Synthesis and Characterization cluster_1 In Vitro Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis and Lead Selection Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) QC Quality Control (NMR, LC-MS, Purity) Synthesis->QC Binding_Assay Binding Assays (SPR, ITC, FP) QC->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot (Determine DC50 and Dmax) Ternary_Complex_Assay->Western_Blot Viability_Assay Cell Viability Assay (MTT, MTS) Western_Blot->Viability_Assay Ubiquitination_Assay Target Ubiquitination Assay Viability_Assay->Ubiquitination_Assay Data_Analysis Data Analysis and SAR Ubiquitination_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

References

A Head-to-Head Comparison: Endo-BCN versus Exo-BCN for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, the choice of chemical tools is paramount to the success of downstream applications, from drug development to cellular imaging. Among the arsenal of bioorthogonal "click" chemistry reagents, bicyclo[6.1.0]nonyne (BCN) has emerged as a prominent cycloalkyne for strain-promoted azide-alkyne cycloaddition (SPAAC). BCN exists as two diastereomers, endo-BCN and exo-BCN, each with distinct stereochemistry that influences its performance in bioconjugation. This guide provides an in-depth comparison of these two isomers, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Chemical Structure and Reactivity Profile

Endo-BCN and exo-BCN are structural isomers differing in the orientation of the cyclopropane ring relative to the cyclooctyne ring. This stereochemical difference, while subtle, has significant implications for the reactivity and the properties of the resulting bioconjugates.

The synthesis of BCN typically yields a mixture of the exo and endo diastereomers, often in a 5:3 ratio, making the exo isomer more abundant in the initial reaction mixture.[1] However, endo-BCN is frequently the preferred isomer in many bioconjugation applications and is often more readily available commercially as a purified stereoisomer.[1][2]

dot

Caption: Chemical structures of endo-BCN and exo-BCN diastereomers.

Performance in Bioconjugation: A Data-Driven Comparison

The performance of endo- and exo-BCN can be evaluated based on several key parameters: reaction kinetics, stability of the resulting conjugate, and the impact on the properties of the labeled biomolecule, such as fluorescence.

Reaction Kinetics

Both BCN isomers exhibit high reactivity towards azides in SPAAC reactions, a key advantage for bioconjugation in complex biological media. However, subtle differences in their reaction rates have been observed.

ReactantSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent SystemReference
endo-BCN 0.29CD₃CN/D₂O (1:2)[1][2]
exo-BCN 0.19CD₃CN/D₂O (1:2)

Experimental data indicates that endo-BCN reacts slightly faster with benzyl azide compared to exo-BCN under the same conditions. This enhanced reactivity of the endo isomer can be advantageous in applications where rapid conjugation is critical, such as in live-cell imaging or when dealing with low concentrations of target molecules.

Stability of Bioconjugates

The stability of the resulting triazole linkage is crucial for the longevity and reliability of the bioconjugate. While the triazole ring itself is highly stable, the BCN scaffold can be susceptible to degradation under certain conditions. Notably, BCN derivatives can be less stable in the presence of thiols (e.g., glutathione) and under acidic conditions. Some studies suggest that the exo isomer is generally more stable than the endo isomer. However, the off-target reactivity of BCN with thiols can be mitigated by the addition of a low concentration of β-mercaptoethanol (βME) to the reaction mixture. This strategy has been shown to significantly reduce the undesirable side reaction with cysteine residues in proteins while preserving the free cysteines.

Impact on Fluorescence Properties

A significant advantage of endo-BCN lies in its ability to mitigate fluorescence quenching in the final bioconjugate. This phenomenon is particularly important when labeling biomolecules with fluorescent dyes.

dot

Caption: Effect of BCN isomer on fluorescence quenching.

Studies have demonstrated that the steric structure of the tricyclic fused ring in the endo-BCN-derived SPAAC product leads to a more extended and relaxed conformation. This increased distance between the fluorophore and potential quenching moieties within the biomolecule or the surrounding environment reduces the likelihood of fluorescence quenching. In contrast, the more compact structure of the exo-BCN conjugate can result in greater fluorescence quenching. This property makes endo-BCN a superior choice for applications requiring bright and stable fluorescence signals, such as in fluorescence microscopy and flow cytometry.

Experimental Protocols

The following provides a general framework for a typical bioconjugation experiment using either endo- or exo-BCN activated with an N-hydroxysuccinimide (NHS) ester for labeling of a primary amine-containing biomolecule (e.g., a protein).

Materials
  • Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • endo-BCN-NHS ester or exo-BCN-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Azide-functionalized molecule (e.g., fluorescent probe, drug molecule)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow

dot

Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: BCN Reagent Preparation cluster_step3 Step 3: Conjugation Reaction cluster_step4 Step 4: Purification cluster_step5 Step 5: SPAAC Reaction cluster_step6 Step 6: Final Purification and Analysis A Prepare biomolecule in amine-free buffer C Add BCN-NHS ester to biomolecule solution A->C B Dissolve endo- or exo-BCN-NHS ester in anhydrous DMSO B->C D Incubate at room temperature or 4°C C->D E Quench unreacted NHS ester D->E F Remove excess BCN reagent E->F G Add azide-functionalized molecule to BCN-labeled biomolecule F->G H Incubate to form stable triazole linkage G->H I Purify the final bioconjugate H->I J Characterize the conjugate (e.g., spectroscopy, SDS-PAGE) I->J

References

A Comparative Analysis of BCN and Other Cyclooctynes for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions within living systems—a concept known as bioorthogonal chemistry—has become an indispensable tool for researchers. At the heart of many of these applications lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. The choice of the cyclooctyne reagent is critical to the success of SPAAC, influencing reaction kinetics, stability, and overall biocompatibility. This guide provides a detailed comparative analysis of Bicyclo[6.1.0]nonyne (BCN) and other prominent cyclooctynes, including Dibenzocyclooctyne (DBCO), Dibenzocyclooctynol (DIBO), Difluorinated Cyclooctyne (DIFO), and Biarylazacyclooctynone (BARAC), with a focus on experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

Performance Comparison of Cyclooctynes

The efficacy of a cyclooctyne in a biological setting is primarily determined by its reaction rate with azides, its stability in the presence of endogenous nucleophiles, and its cytotoxicity. A summary of these key performance indicators is presented below.

Reaction Kinetics

The speed of the SPAAC reaction, quantified by the second-order rate constant (k₂), is a crucial factor, particularly for tracking dynamic processes or labeling low-abundance biomolecules. Generally, cyclooctynes with higher ring strain exhibit faster reaction kinetics.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN~0.1 - 0.29[1]
DBCO (DIBAC)~0.1 - 0.90[2][3]
DIBO~0.057 - 0.17[4][5]
DIFO~0.076
BARAC~0.96
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

DBCO and its derivatives, along with BARAC, generally exhibit the fastest reaction kinetics due to their significant ring strain. While BCN is less reactive than DBCO, it still offers a favorable reaction rate for many bioorthogonal applications. The choice between these reagents may also depend on the steric hindrance of the azide on the target molecule; for sterically hindered tertiary azides, BCN can sometimes show more consistent reactivity than DBCO analogues.

Stability in Biological Milieu

The stability of a cyclooctyne in the complex intracellular environment, which is rich in nucleophiles like glutathione (GSH), is critical for the success of long-term labeling experiments.

CyclooctyneStability in presence of Thiols (e.g., GSH)Reference(s)
BCNMore stable than DBCO, but can still be degraded. Half-life of ~6 hours in the presence of GSH.
DBCOLess stable than BCN, with a half-life of ~71 minutes in the presence of GSH.
DIBOReported to be highly reactive towards azides but not towards thiols.
DIFOData not readily available in a comparative context.
BARACSusceptible to reaction with thiols.

BCN demonstrates superior stability compared to DBCO in the presence of endogenous thiols. This enhanced stability makes BCN a more suitable choice for experiments requiring longer incubation times in cellular environments. However, it is important to note that all strained alkynes can be susceptible to degradation by thiols to some extent.

Cytotoxicity

Low cytotoxicity is a prerequisite for any probe used in living systems. While comprehensive comparative data is sparse, some studies have evaluated the cytotoxicity of these compounds.

CyclooctyneCytotoxicity (IC50)Cell LineReference(s)
BCNData not readily available in a comparative context.
DBCOLow cytotoxicity observed at concentrations up to 100 µM.A549 cells

DBCO has been shown to have low cytotoxicity at typical working concentrations. For all cyclooctynes, it is recommended to perform cytotoxicity assays for the specific cell line and experimental conditions being used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of these findings.

Kinetic Analysis of SPAAC Reactions by Fluorescence Quenching

This protocol describes the determination of second-order rate constants for SPAAC reactions using a fluorogenic azide whose fluorescence is quenched upon reaction with a cyclooctyne.

Materials:

  • Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)

  • Cyclooctyne of interest

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorometer

Procedure:

  • Prepare stock solutions of the fluorogenic azide and the cyclooctyne in a suitable solvent (e.g., DMSO).

  • In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where the fluorescence signal is stable and easily detectable.

  • Initiate the reaction by adding a known concentration of the cyclooctyne to the cuvette. The cyclooctyne should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Plot the natural logarithm of the fluorescence intensity versus time. The negative of the slope of this plot will give the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the cyclooctyne in excess.

Stability Assay in the Presence of Glutathione (GSH)

This protocol outlines a method to assess the stability of cyclooctynes in the presence of the biologically relevant thiol, glutathione.

Materials:

  • Cyclooctyne of interest

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare stock solutions of the cyclooctyne and GSH in the reaction buffer.

  • In a reaction vial, combine the cyclooctyne (e.g., 200 µM) and GSH (e.g., 10 mM) in the reaction buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by adding a suitable agent or by immediate analysis.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the parent cyclooctyne.

  • Plot the concentration of the cyclooctyne versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the cyclooctyne under these conditions.

Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxicity of cyclooctynes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Cyclooctyne of interest

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the cyclooctyne in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the cyclooctyne. Include a vehicle control (medium with the same concentration of the cyclooctyne's solvent, e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the cyclooctyne concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Experimental Workflow for Metabolic Labeling and Bioorthogonal Ligation

The following diagram illustrates a typical experimental workflow for metabolic labeling of cellular glycans with an azide-modified sugar, followed by bioorthogonal ligation with a cyclooctyne probe for visualization.

MetabolicLabelingWorkflow cluster_cell Living Cell MetabolicIncorporation Metabolic Incorporation of Azide-Sugar AzideGlycan Azide-Labeled Glycan on Cell Surface MetabolicIncorporation->AzideGlycan Biosynthesis LabeledCell Fluorescently Labeled Cell AzideGlycan->LabeledCell SPAAC Reaction AzideSugar Azide-Modified Sugar Precursor AzideSugar->MetabolicIncorporation Addition to Cell Culture CyclooctyneProbe Cyclooctyne-Fluorophore Conjugate CyclooctyneProbe->LabeledCell Microscopy Fluorescence Microscopy LabeledCell->Microscopy Imaging

Metabolic labeling and bioorthogonal ligation workflow.
Relationship Between Cyclooctyne Structure, Strain, and Reactivity

This diagram illustrates the fundamental principle that increasing ring strain in a cyclooctyne generally leads to a higher reaction rate in SPAAC.

StructureReactivityRelationship cluster_factors Structural Factors CyclooctyneStructure Cyclooctyne Structure FusedRings Fused Aromatic/Cyclopropyl Rings CyclooctyneStructure->FusedRings ElectronWithdrawingGroups Electron-Withdrawing Groups CyclooctyneStructure->ElectronWithdrawingGroups RingStrain Ring Strain Reactivity SPAAC Reactivity (k₂) RingStrain->Reactivity Increases FusedRings->RingStrain Increases ElectronWithdrawingGroups->Reactivity Increases

Structure-strain-reactivity relationship in cyclooctynes.

References

Validating PROTAC Efficacy: A Comparative Guide to Western Blot and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful new modality for therapeutic intervention. A critical step in the development of these novel molecules is the robust validation of their ability to degrade a specific protein of interest (POI). Traditionally, Western blotting has been the gold-standard for this purpose.[1][2] This guide provides a comprehensive comparison of Western blot with modern alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their PROTAC validation studies.

Comparing Methodologies for Quantifying PROTAC-Induced Protein Degradation

While Western blot remains a widely used technique, it possesses inherent limitations, particularly in the context of high-throughput screening required for modern drug discovery.[1][3] Newer technologies offer significant advantages in terms of speed, scalability, and quantitative accuracy.

FeatureTraditional Western BlotCapillary Western Blot (e.g., Jess)HiBiT-Based Luminescence Assay
Throughput LowMedium (24 samples/run)[1]High (plate-based)
Speed Slow (1-2 days)Fast (3-5 hours)Very Fast (minutes to hours)
Hands-on Time HighLow (fully automated)Low
Data Quality Semi-quantitativeFully quantitative, high reproducibilityFully quantitative, broad dynamic range
Sensitivity Variable, antibody-dependentHighHigh
Requirement for Specific Antibodies YesYesNo (requires CRISPR-based tagging)
Sample Input HighLowLow
Live-cell analysis NoNoYes
PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocol: Validation of PROTAC Activity by Western Blot

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment using traditional Western blotting.

Materials
  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure
  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC compound for a predetermined time course. Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. Normalize the concentration of all samples with lysis buffer.

  • Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each normalized lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from the Western blot analysis is used to determine key parameters of PROTAC efficacy, such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

PROTAC Concentration (nM)Normalized Target Protein Level% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.1288%

Note: The data presented in this table is representative and will vary depending on the specific PROTAC, target protein, and cell line used.

WB_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Western blot workflow for PROTAC validation.

References

Assessing the In Vivo Efficacy of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Linker in PROTAC In Vivo Performance

The linker component of a PROTAC is not merely a spacer but plays a crucial role in its overall efficacy, pharmacokinetics, and pharmacodynamics. The length, composition, and flexibility of the linker can significantly influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2]

Long-chain PEG linkers are frequently employed in PROTAC design due to their ability to:

  • Enhance Solubility and Bioavailability: The hydrophilic nature of PEG can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.[3][]

  • Provide Flexibility: Longer PEG chains can offer greater conformational flexibility, potentially enabling more efficient ternary complex formation with challenging targets.[1]

  • Modulate Pharmacokinetic Properties: PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutics by reducing renal clearance and protecting against metabolic degradation.

However, the optimal linker length and composition must be empirically determined for each target and E3 ligase pair, as excessively long or flexible linkers can sometimes lead to reduced potency.

Comparative In Vivo Efficacy of PROTACs with PEG Linkers

To illustrate the in-vivo potential of PROTACs with long-chain PEG linkers, we present data from a study on DP1, a BRD4-degrading PROTAC that incorporates a PEG linker. This study provides valuable insights into the typical experimental readouts used to assess in vivo efficacy.

Table 1: In Vivo Efficacy of BRD4-Degrading PROTAC DP1 in a SU-DHL-4 Xenograft Model

ParameterVehicle ControlDP1 (100 mg/kg, i.p. daily)
Tumor Volume Reduction -Significant attenuation of tumor growth over 12 days
Tumor Weight Reduction -Significant reduction in tumor weight at day 12
BRD4 Protein Levels in Tumor Tissue 100%Reduced
c-MYC Protein Levels in Tumor Tissue 100%Reduced
Body Weight Change No significant changeNo significant weight loss observed

Note: This table summarizes qualitative findings from the study. For precise quantitative data, refer to the original publication.

Alternative PROTAC Linker Chemistries

While PEG linkers are prevalent, various other linker types are utilized in PROTAC design, each with distinct properties.

Table 2: Comparison of Common PROTAC Linker Types

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
Alkyl Chains Hydrophobic, flexibleSimple to synthesize, can enhance cell permeability.Poor aqueous solubility, potential for metabolic instability.
PEG Chains Hydrophilic, flexibleImproved solubility and pharmacokinetic properties.Can increase molecular weight, may not be optimal for all targets.
Piperazine/Piperidine-based More rigid, can introduce conformational constraintsCan pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.More complex synthesis, reduced flexibility may be detrimental for some targets.
Alkynes/Triazoles (Click Chemistry) Rigid, stableCan be used for modular and efficient PROTAC synthesis.Rigidity may limit conformational flexibility.

Experimental Protocols for In Vivo Efficacy Assessment

The in-vivo evaluation of PROTACs involves a multi-faceted approach to determine their therapeutic potential and safety profile. Below are detailed methodologies for key experiments.

Xenograft Tumor Model Studies
  • Objective: To assess the anti-tumor efficacy of the PROTAC in a living organism.

  • Protocol:

    • Cell Culture: Culture a relevant cancer cell line (e.g., SU-DHL-4 for a lymphoma model) under standard conditions.

    • Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor cells.

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

    • Treatment: Randomize mice into treatment and vehicle control groups. Administer the PROTAC (e.g., DP1 at 100 mg/kg) and vehicle via the desired route (e.g., intraperitoneal injection) at a specified frequency and duration.

    • Data Collection: Monitor tumor volume and body weight throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry.

Western Blot Analysis of Target Protein Degradation in Tumor Tissue
  • Objective: To quantify the extent of target protein degradation in vivo.

  • Protocol:

    • Tissue Lysis: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., actin or GAPDH).

    • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control.

Pharmacokinetic (PK) Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

  • Protocol:

    • Dosing: Administer a single dose of the PROTAC to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).

    • Blood Sampling: Collect blood samples at various time points post-dosing.

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically LC-MS/MS.

    • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical in-vivo experimental workflow.

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

InVivo_Workflow cluster_preclinical In Vivo Efficacy Assessment cluster_analysis Ex Vivo Analysis start Xenograft Model Establishment treatment PROTAC Administration (Treatment vs. Vehicle) start->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint western Western Blot (Protein Degradation) endpoint->western ihc Immunohistochemistry (Target Localization) endpoint->ihc pk Pharmacokinetic Analysis (Blood/Tissue Samples) endpoint->pk BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Chromatin Chromatin Acetylated_Histones->Chromatin Associated with RNA_Pol_II RNA Polymerase II Chromatin->RNA_Pol_II Recruits Transcription Gene Transcription RNA_Pol_II->Transcription cMYC c-MYC Oncogene Transcription->cMYC Cell_Proliferation Cell Proliferation & Survival cMYC->Cell_Proliferation PROTAC PROTAC (e.g., DP1) PROTAC->BRD4 Induces Degradation

References

Evaluating Off-Target Effects of bis-PEG23-endo-BCN PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker component of these heterobifunctional molecules, which connects the target-binding warhead to the E3 ligase recruiter, is a critical determinant of their efficacy and selectivity. The bis-PEG23-endo-BCN linker, a long-chain polyethylene glycol (PEG)-based linker incorporating a bicyclononyne (BCN) moiety for click chemistry applications, offers potential advantages in terms of solubility and synthetic versatility. However, a thorough evaluation of its impact on off-target effects is paramount for the development of safe and effective therapeutics.

This guide provides a comparative framework for evaluating the off-target effects of PROTACs utilizing the this compound linker. Due to the limited availability of public data on this specific linker, this guide will draw upon data from PROTACs with structurally similar long-chain PEG linkers to provide a representative analysis. We will delve into the experimental methodologies for assessing off-target profiles and compare the performance of PEGylated PROTACs with alternatives.

The Influence of Linker Composition on Off-Target Profiles

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which in turn dictates degradation efficiency and specificity.[1]

PEG Linkers:

  • Advantages: Long-chain PEG linkers, such as in this compound, generally enhance the hydrophilicity and solubility of PROTACs.[2] This can improve their pharmacokinetic properties.

  • Potential for Off-Targets: While beneficial, the flexibility of PEG linkers can sometimes lead to the formation of non-productive ternary complexes, potentially increasing the likelihood of off-target degradation. Studies have shown that PEG-containing PROTACs can exhibit distinct off-target profiles compared to those with more rigid aliphatic linkers.[3]

Alternative Linker Strategies:

  • Alkyl Chains: These provide a higher degree of conformational flexibility and are synthetically accessible. However, their hydrophobicity can negatively impact solubility.[1]

  • Rigid Linkers: Linkers incorporating structures like piperazine, piperidine, or triazoles introduce rigidity, which can enhance selectivity by pre-organizing the molecule into an active conformation that favors the desired ternary complex formation.[2]

Comparative Analysis of Off-Target Effects

Table 1: Hypothetical Off-Target Profile Comparison of a PEGylated PROTAC (e.g., with a this compound linker) vs. an Aliphatic Linker PROTAC

FeaturePROTAC with this compound Linker (Hypothetical)PROTAC with Aliphatic Linker (Hypothetical)
On-Target Degradation (DC50) Potentially lower DC50 due to improved solubility and ternary complex dynamics.May exhibit variable potency depending on target and E3 ligase.
Number of Off-Target Proteins Degraded May show a different spectrum of off-targets compared to aliphatic linkers.May have a distinct set of off-target proteins.
Physicochemical Properties High hydrophilicity, improved solubility.More hydrophobic, potentially lower solubility.
Cell Permeability May require optimization to balance hydrophilicity and membrane permeability.Generally higher cell permeability.

Note: This table is illustrative and based on general principles of PROTAC linker behavior. Actual performance would need to be determined experimentally.

Experimental Protocols for Off-Target Evaluation

The gold standard for unbiased, global assessment of off-target effects is mass spectrometry-based proteomics. This approach allows for the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive view of the proteome's response to a PROTAC.

Quantitative Proteomics Workflow for Off-Target Analysis

This protocol outlines a typical workflow using Tandem Mass Tag (TMT)-based quantitative proteomics.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., a cancer cell line expressing the target protein) to approximately 80% confluency.

  • Treat cells with the PROTAC of interest (e.g., one containing the this compound linker) at various concentrations and for different time points.

  • Include the following controls:

    • Vehicle control (e.g., DMSO).

    • Inactive epimer control (a stereoisomer of the PROTAC that does not bind the E3 ligase).

    • A PROTAC with an alternative linker for comparison.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion:

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Digest the proteins into peptides using an appropriate enzyme, typically trypsin, overnight at 37°C.

4. Isobaric Labeling (TMT):

  • Equilibrate the TMT label reagents to room temperature.

  • Label the peptide samples from each condition with a specific TMT tag according to the manufacturer's protocol. This allows for the multiplexing of samples.

  • Quench the labeling reaction with hydroxylamine.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the TMT-labeled peptide samples.

  • Separate the peptides using high-performance liquid chromatography (HPLC) with a reverse-phase column.

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

6. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

  • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.

  • Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.

Validation of Potential Off-Targets

Once potential off-targets are identified from the proteomics screen, it is crucial to validate these findings using orthogonal methods.

  • Western Blotting: This is a straightforward method to confirm the degradation of specific proteins using validated antibodies.

  • Cellular Thermal Shift Assay (CETSA): This technique can assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context. Ligand binding can stabilize a protein, leading to a higher melting temperature.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in evaluating off-target effects, the following diagrams, generated using Graphviz, illustrate the key experimental workflow and the general mechanism of PROTAC action.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation Warhead Target-binding Warhead Linker This compound Linker Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein Binds E3_Ligase_Binder E3 Ligase Binder Linker->E3_Ligase_Binder E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Binder->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ternary_Complex Target-PROTAC-E3 Ligase Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->Target_Protein Ubiquitination

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Proteomics_Workflow A 1. Cell Culture & Treatment (PROTAC, Vehicle, Controls) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Isobaric Labeling (TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Protein ID & Quantification) E->F G Identification of Potential Off-Targets F->G H 7. Validation (Western Blot, CETSA) G->H

Caption: Experimental workflow for quantitative proteomics-based off-target analysis of PROTACs.

Conclusion

The evaluation of off-target effects is a critical step in the preclinical development of any PROTAC. While the this compound linker offers attractive properties, its impact on selectivity must be rigorously assessed. By employing comprehensive, unbiased techniques like mass spectrometry-based proteomics and validating the results with orthogonal methods, researchers can gain a clear understanding of a PROTAC's specificity. This data-driven approach is essential for selecting and optimizing PROTAC candidates with the most favorable therapeutic window, ultimately leading to the development of safer and more effective protein-degrading drugs. The comparison with alternative linker strategies provides valuable context and informs rational PROTAC design to minimize off-target liabilities.

References

A Head-to-Head Comparison: Benchmarking bis-PEG23-endo-BCN Against Other Bifunctional Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective, data-driven comparison of bis-PEG23-endo-BCN, a long-chain polyethylene glycol (PEG)-based linker, against other commonly used bifunctional linkers. By examining key performance metrics such as reaction kinetics, stability, and hydrophilicity, this document aims to equip researchers with the necessary information to select the optimal linker for their specific application, be it in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), or other targeted therapeutics.

The core of this compound lies in its bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] The "bis" functionality indicates the presence of two BCN groups, allowing for the conjugation of two different molecules.[4] The extensive PEG23 spacer is a distinguishing feature, designed to enhance the hydrophilicity and fine-tune the properties of the resulting bioconjugate.[3]

Performance Deep Dive: A Comparative Analysis

The selection of a bifunctional linker is a balancing act between several key parameters. This section provides a quantitative and qualitative comparison of this compound with other classes of linkers.

Reaction Kinetics: The Need for Speed

The rate of conjugation is a crucial factor, particularly when working with sensitive biomolecules or in dynamic biological systems. The primary competitors to BCN-based linkers in the realm of copper-free click chemistry are those based on dibenzocyclooctyne (DBCO).

Generally, DBCO linkers exhibit faster reaction kinetics with azides compared to BCN linkers, which is attributed to the greater ring strain in the DBCO moiety. However, the steric environment of the azide on the target molecule can significantly influence the reaction rate. For sterically hindered azides, the reactivity of DBCO can decrease, while BCN often maintains a more consistent, albeit slower, reaction rate.

Table 1: Comparative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne LinkerAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCN Benzyl Azide~0.1 - 1.0
DBCO Benzyl Azide~1.0 - 10.0
endo-BCN Tertiary Azide~0.05 - 0.5
DBCO Tertiary Azide~0.1 - 1.0

Note: This table presents representative data synthesized from multiple sources. Actual values will vary depending on the specific linker derivatives, solvents, and reaction conditions.

Stability: Ensuring Conjugate Integrity

The stability of a linker is paramount, as premature cleavage can lead to off-target toxicity and reduced efficacy. BCN linkers are noted for their stability, particularly in the presence of thiols (e.g., glutathione) within the cellular environment. In contrast, some DBCO derivatives have shown susceptibility to degradation by reducing agents.

The long PEG23 chain in this compound is expected to contribute to the overall stability of the conjugate. Increased PEG length can sterically shield the linker and payload from enzymatic degradation. Studies on PEGylated peptides have shown that while longer PEG chains generally enhance stability in rat serum, the optimal length for stability in human plasma can vary, with shorter PEGs sometimes showing greater resistance to degradation.

Table 2: Qualitative Stability Comparison of Bifunctional Linkers

Linker TypeStability in Serum/PlasmaStability in Reducing Environments (e.g., high GSH)Key Considerations
endo-BCN based (e.g., this compound) Generally HighHighThe PEG chain length can influence serum stability.
DBCO based Generally HighModerateCan be susceptible to degradation by some reducing agents.
Maleimide based ModerateLow to ModerateSusceptible to retro-Michael addition, leading to deconjugation.
NHS Ester based Low (hydrolytically unstable)Not applicablePrimarily used for initial conjugation, the resulting amide bond is stable.
Hydrophilicity and Pharmacokinetics: The Role of PEGylation

A significant advantage of this compound is its long PEG spacer. PEGylation is a well-established strategy to increase the hydrophilicity of bioconjugates. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation and improve solubility.

The length of the PEG chain directly impacts the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic volume, which can lead to reduced renal clearance and a longer circulation half-life. However, excessively long PEG chains can sometimes lead to decreased binding affinity or cellular uptake due to steric hindrance.

Table 3: Impact of PEG Linker Length on Bioconjugate Properties

PropertyShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG23)
Solubility Moderate ImprovementSignificant Improvement
Aggregation ReducedSignificantly Reduced
In Vivo Half-life Moderate IncreaseSignificant Increase
Steric Hindrance LowHigher
Tissue Penetration Generally BetterPotentially Reduced

Experimental Protocols

Detailed methodologies are essential for the successful application of bifunctional linkers. The following are representative protocols for key experiments.

Protocol 1: General Two-Step Antibody Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with a BCN-containing molecule, such as one arm of this compound.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound linker dissolved in DMSO.

  • Reaction buffer: PBS, pH 7.4.

  • Desalting column.

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the this compound solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: PROTAC Synthesis using a Bifunctional Linker

This protocol outlines a general workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker. For this compound, one BCN group would be reacted first, followed by purification and then reaction of the second BCN group.

Materials:

  • Warhead ligand with an azide group.

  • E3 ligase ligand with a compatible reactive group for the other end of the linker.

  • This compound.

  • Appropriate solvents (e.g., DMF, DMSO) and catalysts if required for the second conjugation step.

  • HPLC for purification.

Procedure:

  • First Conjugation (SPAAC): React the azide-functionalized warhead ligand with a molar equivalent of this compound in a suitable solvent. Monitor the reaction by LC-MS until completion.

  • Purification: Purify the resulting warhead-linker intermediate by reverse-phase HPLC.

  • Second Conjugation: React the purified warhead-linker intermediate with the E3 ligase ligand. The choice of reaction conditions will depend on the reactive group on the E3 ligase ligand.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, LC-MS, and HRMS.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation and the subsequent biological effects.

G Experimental Workflow for ADC Synthesis and Evaluation cluster_synthesis ADC Synthesis cluster_evaluation Preclinical Evaluation mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (e.g., SPAAC) mAb->Conjugation Linker_Payload Linker-Payload (e.g., this compound-Drug) Linker_Payload->Conjugation Purification_Syn Purification (e.g., SEC) Conjugation->Purification_Syn ADC Antibody-Drug Conjugate (ADC) Purification_Syn->ADC In_Vitro In Vitro Cytotoxicity Assay ADC->In_Vitro In_Vivo In Vivo Efficacy Study (Xenograft Model) ADC->In_Vivo PK_Study Pharmacokinetic (PK) Analysis ADC->PK_Study Toxicity_Study Toxicity Assessment ADC->Toxicity_Study

Caption: Workflow for the synthesis and preclinical evaluation of an antibody-drug conjugate.

G Targeted Protein Degradation via PROTAC PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal of bis-PEG23-endo-BCN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of bis-PEG23-endo-BCN, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its nature as a biologically active research chemical, all waste contaminated with this compound must be treated as hazardous chemical waste.

Core Principles of Disposal

The primary directive for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1] The required method of disposal is incineration by an approved and licensed hazardous waste management facility.[2]

Key principles include:

  • Waste Minimization: Procure and prepare only the necessary quantities of this compound to minimize waste generation.[2]

  • Segregation: All waste streams containing this compound must be strictly segregated from non-hazardous and other chemical waste to ensure proper handling and disposal.[2]

  • Institutional Compliance: Laboratory personnel must consult and strictly adhere to their institution's Environmental Health and Safety (EHS) department guidelines for hazardous waste disposal.[1]

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A properly fitting laboratory coat

Step-by-Step Disposal Procedures

A systematic approach to waste collection and disposal is critical to prevent contamination and ensure safety.

Step 1: Waste Segregation and Collection

Establish clearly marked and dedicated waste containers in the immediate vicinity of the work area. All materials that have come into contact with this compound are to be considered hazardous waste.

Solid Waste:

  • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.

  • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols as dictated by your institution's EHS office.

Liquid Waste:

  • Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.

  • Procedure: Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration of this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Decontamination of Reusable Equipment

All non-disposable equipment, such as glassware and magnetic stir bars, must be thoroughly decontaminated.

  • Procedure:

    • Rinse the equipment with a suitable solvent (e.g., the solvent used to dissolve the compound, such as DMSO) to remove any residual this compound. This first rinse must be collected as hazardous liquid waste.

    • Follow with a secondary rinse using an appropriate solvent or detergent solution.

    • All wipes and disposable materials used during the decontamination process must be disposed of as solid hazardous waste.

Step 3: Storage and Final Disposal

Proper interim storage of hazardous waste is crucial while awaiting collection.

  • Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) or as directed by your institution's EHS program.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. The Precautionary Statement P501 advises to "Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site."

Data Presentation

The following tables summarize key quantitative and safety data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC70H124N2O27
Molecular Weight1425.73 g/mol
Solubility (in vitro)DMSO: 100 mg/mL (70.14 mM)
Storage Conditions-20°C, protect from light

Data sourced from MedChemExpress Product Data Sheet.

Table 2: Hazard and Precautionary Information

GHS Statement TypeCodeStatement
Precautionary StatementP501Dispose of contents/container in accordance with local regulations.

The Precautionary statement P501 is part of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and directs users to follow regulated disposal routes.

Diagrams

The following diagrams illustrate the procedural workflow for the disposal of this compound and the logical relationship of its components.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Segregation & Collection cluster_3 Final Disposal Pathway A Wear Appropriate PPE B Solid Waste (Gloves, Vials, Tips) A->B C Liquid Waste (Unused Solutions, Rinsate) A->C D Contaminated Equipment (Glassware) A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Liquid Hazardous Waste Container C->F G Decontaminate Equipment D->G H Store in Satellite Accumulation Area (SAA) E->H F->H G->F Collect First Rinsate I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Incineration I->J

Caption: Waste Disposal Workflow for this compound.

G cluster_components Chemical Components cluster_classification Functional Classification cluster_disposal Disposal Consideration A This compound B Polyethylene Glycol (PEG) Moiety A->B C Bicyclononyne (BCN) Moiety A->C D PROTAC Linker A->D E Biologically Active Research Chemical D->E F Hazardous Waste E->F

Caption: Logical Relationships of this compound.

References

Personal protective equipment for handling bis-PEG23-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of bis-PEG23-endo-BCN.

This document provides critical safety and logistical information for the laboratory use of this compound, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous PEGylated and bicyclononyne (BCN) containing compounds indicate a low level of acute toxicity. However, as with any chemical compound, appropriate precautions must be taken to minimize exposure. The primary risks are associated with inhalation of aerosolized powder and contact with skin and eyes.

Recommended Personal Protective Equipment (PPE) Summary

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory where the compound is handled.
Hand Protection Chemical-Resistant Gloves (Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Do not reuse disposable gloves.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a Well-Ventilated AreaHandling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for safety and for the preservation of the compound's integrity.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is -20°C for long-term stability.

  • Preparation of Stock Solutions:

    • Perform all weighing and solution preparation within a chemical fume hood.

    • To prevent inhalation of dust, handle the solid form with care.

    • Consult the product datasheet for solubility information. For example, a stock solution can be prepared by dissolving in DMSO.

  • Experimental Use:

    • When adding the compound to cell cultures or other experimental systems, continue to wear all recommended PPE.

    • Avoid the creation of aerosols.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Dispose of all waste materials according to the disposal plan.

Emergency Procedures

In the event of an accidental exposure, follow these immediate first-aid measures:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation and Handling cluster_exp Experimental Use cluster_cleanup Post-Experiment Receiving 1. Receiving and Inspection Storage 2. Secure Storage (-20°C, Dark) Receiving->Storage Weighing 3. Weighing in Fume Hood Storage->Weighing Dissolving 4. Solution Preparation Weighing->Dissolving Experiment 5. Use in Experiment Dissolving->Experiment Decontamination 6. Decontaminate Work Area Experiment->Decontamination WasteDisposal 7. Waste Disposal Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.